Product packaging for Aplaviroc(Cat. No.:CAS No. 461443-59-4)

Aplaviroc

Katalognummer: B1665140
CAS-Nummer: 461443-59-4
Molekulargewicht: 577.7 g/mol
InChI-Schlüssel: GWNOTCOIYUNTQP-FQLXRVMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

A spiro-diketo-piperazine;  a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. This compound inhibits HIV-1 entry via CCR5 coreceptor interaction.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a spiro-diketo-piperazine;  a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43N3O6 B1665140 Aplaviroc CAS No. 461443-59-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047317
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461443-59-4
Record name Aplaviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461443-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aplaviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APLAVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aplaviroc as a spiro-diketo-piperazine derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Aplaviroc: A Spiro-diketo-piperazine CCR5 Antagonist

Introduction

This compound (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry inhibitor, this compound's mechanism of action is to block the initial stage of HIV-1 infection, where the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro, its clinical development was terminated in October 2005 due to concerns about severe, idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[4][7][8] This guide provides a detailed technical overview of this compound, focusing on its chemical nature, mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Chemical Structure and Classification

This compound is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is central to its pharmacological activity. The IUPAC name for this compound is 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid.[4]

  • Chemical Formula: C₃₃H₄₃N₃O₆[4]

  • Molar Mass: 577.722 g·mol⁻¹[4]

Mechanism of Action: CCR5 Antagonism

The primary target of this compound is the human CCR5 receptor, a G-protein-coupled receptor found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1 infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.[9]

This compound functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor's extracellular loops, which prevents the interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCR5 binding step, this compound effectively inhibits viral entry and subsequent replication.[10][11]

HIV_Entry_and_Aplaviroc_MOA cluster_host Host Cell (e.g., T-Cell) cluster_virus HIV-1 Virion cluster_drug Mechanism of Inhibition CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion Blocked_CCR5 This compound-Bound CCR5 (Conformationally Altered) CCR5->Blocked_CCR5 Induces Allosteric Change Entry Viral Entry Fusion->Entry gp120 gp120 gp120->CD4 1. Binding gp120->Blocked_CCR5 Binding Blocked This compound This compound This compound->CCR5 Binds to CCR5

Caption: HIV-1 entry pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's in vitro activity, binding affinity, and clinical safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of this compound This table presents the 50% inhibitory concentrations (IC₅₀) of this compound against various R5-tropic HIV-1 strains.

HIV-1 StrainIC₅₀ (nM)Reference(s)
HIV-1Ba-L (Wild-type)0.1 - 0.4[10][11][12]
HIV-1JRFL (Wild-type)0.1 - 0.4[10][11][12]
HIV-1MOKW (Wild-type)0.1 - 0.4[10][11][12]
HIV-1MM (Multidrug-Resistant)0.4 - 0.6[10][11][12]
HIV-1JSL (Multidrug-Resistant)0.4 - 0.6[10][11][12]
rgp120/sCD4 binding to CCR52.7[11][12]

Table 2: CCR5 Binding Affinity of this compound and Other CCR5 Inhibitors This table compares the dissociation constant (Kd) of this compound with other CCR5 inhibitors, indicating its high binding affinity.

CompoundKd (nM)Reference(s)
This compound 2.9 ± 1.0 [10][11][12]
E921/TAK-77932.2 ± 9.6[11][12]
AK671/SCH-C16.0 ± 1.5[11][12]
Vicriviroc0.40 ± 0.02[13]
Maraviroc0.18 ± 0.02[13]

Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table summarizes the incidence of treatment-emergent elevations in liver enzymes among patients receiving this compound compared to control groups.[7][14][15]

ParameterThis compound Recipients (n=281)Control Recipients (n=55)
Grade ≥2 ALT* Elevation6.0% (17/281)3.6% (2/55)
Grade ≥2 Total Bilirubin Elevation10.3% (29/281)7.3% (4/55)
Grade ≥3 ALT & Total Bilirubin Elevation0.7% (2/281)0% (0/55)
*ALT: Alanine Aminotransferase

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound from clinical studies.

ParameterValueReference(s)
Plasma Half-life~3 hours[15][16]
Time to >98% CCR5 Receptor Occupancy2-3 hours post-dosing[16]
Time to 50% CCR5 Receptor Occupancy (Washout)>100 hours[16]
Antiviral Response (600 mg BID, 10 days)Mean 1.66 log₁₀ decline in HIV-1 RNA[15]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antiviral agents. Below are representative protocols for assays used to characterize this compound.

CCR5 Binding Assay (Flow Cytometry-Based Receptor Occupancy)

This assay measures the ability of a compound to bind to CCR5 on the cell surface by quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that recognizes a specific epitope on the receptor.[16]

Methodology:

  • Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells or peripheral blood mononuclear cells).

  • Compound Incubation: Incubate cells with varying concentrations of this compound to allow binding to CCR5.

  • Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that competes with or is blocked by the bound compound. An isotype control is used to determine background fluorescence.

  • Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60 minutes.[17]

  • Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.

  • Analysis: A reduction in MFI in the presence of this compound indicates binding and displacement of the mAb. The percentage of receptor occupancy is calculated relative to untreated controls.

Binding_Assay_Workflow start Start prep Prepare CCR5-expressing cells start->prep incubate_apl Incubate cells with varying this compound concentrations prep->incubate_apl add_ab Add fluorescent anti-CCR5 mAb incubate_apl->add_ab incubate_dark Incubate at 4°C in the dark add_ab->incubate_dark wash Wash cells to remove unbound antibody incubate_dark->wash acquire Acquire data via flow cytometry wash->acquire analyze Calculate Receptor Occupancy (RO%) vs. Controls acquire->analyze end End analyze->end

Caption: Workflow for a flow cytometry-based CCR5 binding assay.

HIV-1 Pseudovirus Entry Assay

This is a common and safe method to quantify the inhibition of viral entry. It uses replication-defective HIV-1 particles that are "pseudotyped" with an HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).[18][19]

Methodology:

  • Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCR5 cells) in a 96-well plate and incubate overnight to allow adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Add the diluted this compound to the cells, followed immediately by the addition of a fixed amount of HIV-1 pseudovirus.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[19]

  • Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase substrate reagent to the cell lysate.[19]

  • Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral entry and infection.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.[20]

Viral_Entry_Assay_Workflow start Start seed Seed target cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Add this compound dilutions & HIV-1 pseudovirus incubate1->treat incubate2 Incubate for 48-72 hours at 37°C treat->incubate2 lyse Lyse cells & add luciferase substrate incubate2->lyse read Measure luminescence lyse->read analyze Plot dose-response curve & calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an HIV-1 pseudovirus entry assay.

Clinical Development and Discontinuation

This compound entered Phase IIb clinical trials, including the ASCENT and EPIC studies, to evaluate its safety and efficacy in treatment-naïve HIV-infected adults.[14][15] However, the development program was halted prematurely in 2005.[4] The primary reason for discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7][14] This liver injury was not found to be correlated with plasma drug concentrations, suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety concerns, some data from the trials suggested that this compound's antiviral efficacy was not comparable to existing standard-of-care regimens.[4][21]

Aplaviroc_Development_Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_outcome Outcome discovery Discovery of Spiro-diketo-piperazine Core in_vitro Potent In Vitro Activity (IC50 < 1 nM) discovery->in_vitro phase1 Phase I (Safety & PK in Healthy Volunteers) in_vitro->phase1 Proceeds to Clinical Phase phase2 Phase IIb (ASCENT & EPIC Trials) phase1->phase2 toxicity Idiosyncratic Hepatotoxicity Observed phase2->toxicity Primary Finding efficacy Suboptimal Efficacy Concerns phase2->efficacy Secondary Finding discontinued Development Terminated (Oct 2005) toxicity->discontinued efficacy->discontinued

Caption: Logical flow of this compound's development and discontinuation.

Conclusion

This compound stands as a significant case study in drug development. As a spiro-diketo-piperazine derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in preclinical studies, validating the potential of this chemical class and the therapeutic strategy of HIV entry inhibition. However, its journey was cut short by unforeseen and severe hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores the critical challenge of translating promising in vitro data into a safe and effective clinical therapeutic. While this compound itself did not succeed, the research paved the way for other CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and became an important option in antiretroviral therapy.

References

AK602 (Aplaviroc): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AK602, also known as Aplaviroc. This compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and unique mechanism of action continue to make it a subject of scientific interest.

Chemical Structure and Properties

This compound (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid) is a synthetic organic compound with a complex heterocyclic structure.[1] Its chemical identity and key properties are summarized in the tables below.

IdentifierValue
IUPAC Name 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid[1]
Synonyms AK-602, GSK-873140, GW873140[2]
CAS Number 461443-59-4[2]
Chemical Formula C₃₃H₄₃N₃O₆[1]
SMILES CCCCN1C(=O)--INVALID-LINK----INVALID-LINK--O[2]
InChI InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1]
InChIKey GWNOTCOIYUNTQP-FQLXRVMXSA-N[1]
PropertyValueSource
Molecular Weight 577.72 g/mol [1]
State SolidDrugBank Online
Water Solubility (Predicted) 0.0233 mg/mLALOGPS
logP (Predicted) 3.77ALOGPS
pKa (Strongest Acidic) (Predicted) 4.3Chemaxon
pKa (Strongest Basic) (Predicted) 7.94Chemaxon
Solubility in DMSO 200 mg/mL (with ultrasonic)MedchemExpress.com

Mechanism of Action: CCR5 Antagonism

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces a conformational change in the CCR5 receptor, preventing its interaction with gp120 and thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below illustrates this mechanism.

HIV_Entry_Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell (e.g., T-cell) cluster_2 This compound (AK602) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CCR5_inhibited CCR5 (Inactive Conformation) gp120->CCR5_inhibited Entry Blocked CD4->CCR5 2. Conformational Change   in gp120 Cell_Interior Cell Interior CCR5->Cell_Interior 4. Viral Fusion & Entry This compound This compound This compound->CCR5 Binds allosterically

Caption: HIV-1 entry and its inhibition by this compound.

Biological Activity

This compound has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1 isolates, with IC₅₀ values in the sub-nanomolar to low nanomolar range.

Assay TypeTarget/VirusIC₅₀ / KᵢReference
Anti-HIV-1 ActivityR5-tropic HIV-10.1 - 0.6 nM--INVALID-LINK--
CCR5 Binding (Kᵢ)Human CCR52.9 nM[this compound hydrochloride (AK602 hydrochloride)

Experimental Protocols

A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like this compound. A commonly used method is the calcium mobilization assay, which measures the ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the antagonist activity of a compound at the CCR5 receptor using a fluorescence-based calcium mobilization assay.

Calcium_Mobilization_Assay Start Start Cell_Culture 1. Culture CCR5-expressing cells (e.g., CHO-K1 or HEK293) Start->Cell_Culture Harvest_Cells 2. Harvest and seed cells into a 96-well plate Cell_Culture->Harvest_Cells Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Harvest_Cells->Dye_Loading Incubation1 4. Incubate to allow dye uptake Dye_Loading->Incubation1 Wash 5. Wash cells to remove excess dye Incubation1->Wash Compound_Addition 6. Add this compound (or test compound) at various concentrations Wash->Compound_Addition Incubation2 7. Incubate with compound Compound_Addition->Incubation2 Agonist_Addition 8. Add a CCR5 agonist (e.g., RANTES/CCL5) Incubation2->Agonist_Addition Measurement 9. Measure fluorescence intensity (kinetic read on FLIPR or FlexStation) Agonist_Addition->Measurement Data_Analysis 10. Analyze data to determine IC₅₀ values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Steps:

  • Cell Preparation:

    • Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

    • Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an appropriate density. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for approximately 1 hour in the dark.

  • Compound Incubation:

    • Wash the cells with an assay buffer to remove extracellular dye.

    • Add serial dilutions of this compound or other test compounds to the wells.

    • Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC₈₀).

    • Continue to measure the fluorescence intensity kinetically for a few minutes to capture the calcium flux.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development and Hepatotoxicity

This compound underwent Phase II and III clinical trials for the treatment of HIV-1 infection. However, these trials were terminated prematurely due to a higher-than-expected incidence of severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical development.

Conclusion

AK602 (this compound) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity. While its clinical development was halted, it remains a valuable research tool for studying CCR5 biology and HIV-1 entry mechanisms. The information and protocols provided in this guide are intended to support further scientific investigation into this and other related compounds.

References

Investigating CCR5 Function Using Aplaviroc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] It also serves as the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV).[1][2] Aplaviroc (formerly known as AK602 or GW-873140) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3][4] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change in the receptor that prevents its interaction with viral envelope glycoprotein gp120, thereby inhibiting viral entry.[2][3][5] Although its clinical development for HIV treatment was halted due to concerns of hepatotoxicity, this compound remains a valuable tool for researchers investigating the multifaceted functions of CCR5.[4][6][7] This guide provides an in-depth overview of the use of this compound in studying CCR5, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with and inhibition of CCR5.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainAssay TypeIC50 (nM)Reference
HIV-1Ba-LAntiviral Assay0.1 - 0.4[8]
HIV-1JRFLAntiviral Assay0.1 - 0.4[8]
HIV-1MOKWAntiviral Assay0.1 - 0.4[8]
HIV-1MM (MDR)Antiviral Assay0.4 - 0.6[8]
HIV-1JSL (MDR)Antiviral Assay0.4 - 0.6[8]
HIV-1Ba-LAntiviral Assay (PHA-PBMCs)0.7[2]

MDR: Multidrug-Resistant; PHA-PBMCs: Phytohemagglutinin-stimulated Peripheral Blood Mononuclear Cells

Table 2: Binding Affinity and Receptor Occupancy of this compound

ParameterValueCell Type/Assay ConditionReference
Kd2.9 ± 1.0 nM-[8]
Kd (vs. Maraviroc)Slightly lower affinityRadioligand binding assay[9]
Time to >98% Receptor Occupancy2 - 3 hours (in vivo)Human subjects[10]
Time to 50% Receptor Occupancy>100 hours (in vivo)Human subjects[10]

Table 3: Clinical Efficacy of this compound (Phase IIb EPIC Study)

Treatment Arm (in combination with LPV/r)% Patients with HIV-1 RNA <400 copies/mL at Week 12Reference
This compound 200 mg bid50%[11][12]
This compound 400 mg bid48%[11][12]
This compound 800 mg qd54%[11][12]
Lamivudine/Zidovudine (3TC/ZDV)75%[11][12]

bid: twice daily; qd: once daily; LPV/r: Lopinavir/Ritonavir

Key Experimental Protocols

Detailed methodologies for key experiments used to investigate CCR5 function with this compound are provided below.

Chemotaxis Assay

This assay measures the ability of a cell to migrate in response to a chemical stimulus. CCR5 antagonists like this compound are expected to inhibit the migration of CCR5-expressing cells towards CCR5 ligands such as CCL3, CCL4, and CCL5.

Principle: A transwell migration assay is used, where CCR5-expressing cells are placed in the upper chamber of a permeable membrane, and a chemoattractant (CCR5 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated peripheral blood mononuclear cells (PBMCs).[13][14]

    • Wash the cells twice with serum-free RPMI 1640 medium and resuspend at a concentration of 1 x 10^6 cells/mL in the same medium.

  • This compound Pre-incubation:

    • Prepare a serial dilution of this compound in serum-free RPMI 1640 medium.

    • Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

    • Add 200 µL of serum-free RPMI 1640 medium containing a CCR5 ligand (e.g., 0.3 nM MIP-1α/CCL3) to the lower wells of the plate.[13]

    • Add 80 µL of the pre-incubated cell suspension to the upper insert.

  • Incubation:

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Migration:

    • After incubation, carefully remove the upper insert.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value of this compound for chemotaxis inhibition.

Calcium Mobilization Assay

Upon ligand binding, CCR5 activates intracellular signaling pathways leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of this compound to block this ligand-induced calcium flux.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence intensity upon stimulation with a CCR5 agonist is measured, and the inhibitory effect of this compound is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Use a CCR5-expressing cell line (e.g., U-87-CCR5).[13]

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • This compound Incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of this compound or vehicle control to the wells.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Inject a CCR5 agonist (e.g., 10 nM RANTES/CCL5) into the wells and immediately record the change in fluorescence intensity over time (typically 2-3 minutes).[13]

  • Data Analysis:

    • The peak fluorescence intensity after agonist addition is used to quantify the calcium response.

    • Calculate the percentage of inhibition of calcium mobilization for each this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of calcium flux.

Receptor Internalization Assay

Ligand binding to CCR5 can induce its internalization from the cell surface. This assay assesses the effect of this compound on this process. As an antagonist, this compound is expected to have minimal effect on its own but can block agonist-induced internalization.

Principle: The amount of CCR5 on the cell surface is quantified using a labeled antibody or ligand. The reduction in surface CCR5 after agonist treatment, and the modulation of this effect by this compound, is measured.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing CCR5.

    • Plate the cells in a 96-well plate.

  • Treatment:

    • Treat the cells with a CCR5 agonist (e.g., CCL3L1) in the presence or absence of varying concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C.[15][16] Include a control group with no treatment.

  • Staining for Surface CCR5:

    • Place the plate on ice to stop internalization.

    • Wash the cells with cold PBS.

    • Incubate the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (that does not compete with this compound binding) or a labeled CCR5 ligand on ice for 1 hour.

  • Quantification:

    • Wash the cells to remove unbound antibody/ligand.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of CCR5 internalization for each treatment condition relative to the untreated control.

    • Determine the effect of different this compound concentrations on agonist-induced internalization.

Mandatory Visualizations

CCR5 Signaling Pathway

CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand CCL3, CCL4, CCL5 or HIV-1 gp120 CCR5 CCR5 Ligand->CCR5 This compound This compound This compound->CCR5 G_protein Gi/o Protein (α, βγ subunits) CCR5->G_protein Activation PLC PLCβ G_protein->PLC βγ subunit PI3K PI3K/Akt Pathway G_protein->PI3K βγ subunit Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2, JNK, p38) PKC->MAPK Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK->Gene_Expression PI3K->Gene_Expression

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a CCR5 Antagonist

Experimental_Workflow Start Start: Hypothesis (Investigate CCR5 function) Cell_Selection Select CCR5-expressing cells (e.g., cell line, PBMCs) Start->Cell_Selection Compound_Prep Prepare this compound dilutions and vehicle control Cell_Selection->Compound_Prep Assay_Selection Choose Functional Assays Compound_Prep->Assay_Selection Chemotaxis Chemotaxis Assay Assay_Selection->Chemotaxis Ca_Mobilization Calcium Mobilization Assay Assay_Selection->Ca_Mobilization Internalization Receptor Internalization Assay Assay_Selection->Internalization Data_Acquisition Data Acquisition Chemotaxis->Data_Acquisition Ca_Mobilization->Data_Acquisition Internalization->Data_Acquisition Data_Analysis Data Analysis (IC50 determination, statistical tests) Data_Acquisition->Data_Analysis Conclusion Conclusion: Characterize this compound's effect on CCR5 function Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing a CCR5 antagonist.

Conclusion

This compound, despite its discontinued clinical development, serves as a potent and specific tool for the in vitro and in vivo investigation of CCR5 biology. Its high affinity and slow dissociation rate from the receptor make it suitable for a range of functional assays. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the complex roles of CCR5 in immunity and disease. While hepatotoxicity remains a concern in a clinical context, for preclinical research, this compound is an invaluable pharmacological agent to probe the intricacies of CCR5 signaling and function.

References

The Untapped Potential of CCR5 Blockade: A Technical Guide to Non-HIV Research Applications of Aplaviroc

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: Aplaviroc (GW-873140) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] Originally developed for the treatment of HIV-1 infection, its clinical progression was halted due to idiosyncratic hepatotoxicity.[2][3][4] However, the crucial role of the CCR5 signaling axis in a variety of other pathophysiological processes, including cancer progression and inflammatory diseases, presents a compelling case for the re-examination of this compound and similar molecules in a research context. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core scientific rationale and potential experimental frameworks for investigating this compound in non-HIV research, primarily in oncology and graft-versus-host disease (GVHD).

Due to the discontinuation of this compound's development, extensive preclinical data in these non-HIV fields are limited. Therefore, this guide will leverage data from the structurally similar and clinically evaluated CCR5 antagonist, Maraviroc, to illustrate proof-of-concept and provide representative experimental designs and quantitative endpoints. These serve as a template for potential research applications of this compound, with the caveat that its distinct toxicological profile must be considered.

Core Mechanism of Action: CCR5 Antagonism

This compound binds specifically and with high affinity to the human CCR5 receptor, a G-protein coupled receptor (GPCR).[1][2][5] This binding is noncompetitive and allosteric, meaning it alters the receptor's conformation, thereby preventing its interaction with natural chemokine ligands such as CCL3, CCL4, and most notably, CCL5 (also known as RANTES).[6][7] The downstream signaling cascade, which typically involves pathways like PI3K/Akt and NF-κB, is thus inhibited.[6][7] This blockade disrupts the chemotaxis (cell migration), proliferation, and survival signals that are crucial in various disease states.[6][8]

Potential Application in Oncology

The CCL5/CCR5 axis is increasingly recognized as a pivotal player in the tumor microenvironment (TME).[6] Its activation promotes tumor progression through multiple mechanisms, including stimulating cancer cell proliferation, enhancing invasion and metastasis, promoting angiogenesis, and recruiting immunosuppressive cells like regulatory T cells (Tregs).[6][8][9] Therefore, blocking this axis with an antagonist like this compound offers several therapeutic avenues.

Signaling Pathway in Cancer Metastasis

The binding of CCL5, often secreted by tumor cells or stromal cells in the TME, to CCR5 on cancer cells activates a signaling cascade that promotes cell migration and invasion. This involves the activation of pathways that lead to cytoskeleton rearrangement, integrin activation, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[6]

Caption: Simplified CCR5 signaling pathway in cancer metastasis and its inhibition by this compound.
Preclinical Quantitative Data (Maraviroc as Surrogate)

The following tables summarize representative data from preclinical studies using Maraviroc, demonstrating the potential efficacy of CCR5 antagonism in cancer models.

Table 1: Effect of Maraviroc on Gastric Cancer Peritoneal Dissemination in a Mouse Model

Treatment Group Metric Result Percent Reduction p-value
Vehicle Control Peritoneal Nodules (Count) 23.0 ± 2.8 - < 0.05
Maraviroc (10 mg/kg) Peritoneal Nodules (Count) 7.2 ± 1.4 68.7% < 0.05
Vehicle Control Mesenteric Nodules (Count) 13.7 ± 2.4 - < 0.05
Maraviroc (10 mg/kg) Mesenteric Nodules (Count) 2.4 ± 0.7 82.5% < 0.05
Vehicle Control Total Nodule Volume (mm³) 832.0 ± 59.0 - < 0.05
Maraviroc (10 mg/kg) Total Nodule Volume (mm³) 336.0 ± 62.0 59.6% < 0.05

Data adapted from a study on MKN45 gastric cancer cells in SCID mice.[10]

Table 2: Effect of Maraviroc on Gastric Cancer Xenograft Growth

Cell Line Treatment Group Endpoint Result
MKN74 Maraviroc (50 mg/kg) Tumor Burden Reduced vs. Vehicle
MKN45 Maraviroc (50 mg/kg) Tumor Burden Reduced vs. Vehicle
MKN45 Maraviroc (50 mg/kg) Histopathology Increased Tumor Necrosis

Data adapted from a subcutaneous xenograft model in NOD-SCID mice treated for 30 days.[10][11]

Representative Experimental Protocol: Xenograft Tumor Model

This protocol describes a general workflow for assessing the in vivo efficacy of a CCR5 antagonist like this compound using a subcutaneous xenograft model.

Objective: To determine the effect of this compound on the growth of human cancer cells in an immunodeficient mouse model.

Materials:

  • Human cancer cell line expressing CCR5 (e.g., MKN45, MDA-MB-231).[9][10]

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID).[9][10]

  • This compound (or other CCR5 antagonist).

  • Vehicle control solution.

  • Matrigel or similar basement membrane matrix.

  • Calipers for tumor measurement.

Methodology:

  • Cell Culture: Culture CCR5-positive cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing would need to be determined from pharmacokinetic studies, but representative studies with Maraviroc have used 10-50 mg/kg.[10][11]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status throughout the study.

  • Endpoint Analysis: After a defined treatment period (e.g., 30 days), euthanize the mice.[10]

    • Excise tumors, weigh them, and process for histopathology (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

    • Analyze for changes in tumor necrosis and immune cell infiltration.

Xenograft_Workflow start Start: CCR5+ Cancer Cell Culture implant Implant Cells Subcutaneously in Immunodeficient Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (50-100 mm³) implant->tumor_growth randomize Randomize into Groups: - Vehicle Control - this compound Treatment tumor_growth->randomize treat Daily Drug Administration (e.g., Oral Gavage) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3 times/week) treat->monitor monitor->treat Repeat for duration endpoint Endpoint: Euthanize & Excise Tumors (e.g., Day 30) monitor->endpoint analysis Analyze: - Tumor Weight & Volume - Histopathology (Necrosis, IHC) - Biomarker Expression endpoint->analysis

Caption: General experimental workflow for a preclinical cancer xenograft model.

Potential Application in Graft-versus-Host Disease (GVHD)

GVHD is a major complication of allogeneic hematopoietic cell transplantation (allo-HCT) where donor T cells attack recipient tissues.[12] The migration of these pathogenic T cells to target organs like the skin, liver, and gut is heavily dependent on chemokine signaling, with CCR5 being a key receptor expressed on activated effector T cells.[13][14] Blockade of CCR5 is a promising strategy to prevent GVHD by inhibiting this lymphocyte trafficking.[12][15]

Role of CCR5 in T-Cell Trafficking in GVHD

In the GVHD cascade, conditioning regimens damage host tissues, leading to the release of inflammatory cytokines and chemokines, including CCR5 ligands. Donor T cells become activated and upregulate CCR5. These CCR5+ T cells then migrate out of lymphoid tissues and home to target organs, where they cause tissue damage. Blocking CCR5 on these T cells can prevent their accumulation in target organs, thereby mitigating the disease.

GVHD_Mechanism cluster_Process GVHD Pathogenesis Conditioning Conditioning Regimen (Chemo/Radiation) Damage Host Tissue Damage Conditioning->Damage Chemokines Release of Chemokines (CCL3, CCL4, CCL5) Damage->Chemokines Activation Donor T-Cell Activation & CCR5 Upregulation Chemokines->Activation Trafficking CCR5+ T-Cell Trafficking to Target Organs Activation->Trafficking GVHD Organ Damage (Skin, Gut, Liver) Trafficking->GVHD This compound This compound This compound->Trafficking Blocks

Caption: The role of CCR5 in T-cell trafficking during GVHD and the point of intervention for this compound.
Clinical Trial Data (Maraviroc as Surrogate)

Clinical trials have investigated Maraviroc for GVHD prophylaxis, providing valuable quantitative data on the potential efficacy of this drug class.

Table 3: Incidence of Acute GVHD with Maraviroc Prophylaxis

Study Cohort Endpoint (Day +180) Incidence Rate (± SE) Key Observation
Extended Maraviroc Grade II-IV Acute GVHD 22% ± 7% Low overall incidence
Extended Maraviroc Grade III-IV Acute GVHD 5% ± 4% Low incidence of severe GVHD
Extended Maraviroc Liver GVHD 0% Complete prevention of liver GVHD
Extended Maraviroc Gut GVHD Uncommon Protective effect in the gut

Data from a Phase II trial of extended-course Maraviroc in reduced-intensity unrelated donor allo-HCT.[12][16]

Table 4: Survival Outcomes with Maraviroc Prophylaxis

Study Cohort Endpoint (1-Year) Rate (± SE)
Extended Maraviroc Moderate-Severe Chronic GVHD 8% ± 5%
Extended Maraviroc Disease Relapse 30% ± 8%
Extended Maraviroc Overall Survival 70% ± 8%

Data from a Phase II trial of extended-course Maraviroc.[12][16]

Representative Experimental Protocol: Murine GVHD Model

This protocol outlines a method for inducing GVHD in mice to test the prophylactic efficacy of a CCR5 antagonist.

Objective: To assess the ability of this compound to prevent or ameliorate acute GVHD in a murine allogeneic bone marrow transplant model.

Materials:

  • Donor mice (e.g., C57BL/6J).

  • Recipient mice (e.g., BALB/c).

  • Lethal total body irradiation (TBI) source.

  • This compound (or other CCR5 antagonist).

  • Standard GVHD prophylaxis (e.g., Cyclosporine A) for control/combination arms.

  • Materials for bone marrow and spleen cell harvesting.

Methodology:

  • Recipient Conditioning: Lethally irradiate recipient mice (e.g., BALB/c) to ablate their native hematopoietic system. Murine models often use a split dose of TBI.

  • Donor Cell Preparation: Harvest bone marrow cells and splenocytes from donor mice (e.g., C57BL/6J). T-cells from the spleen are the primary drivers of GVHD.

  • Transplantation: Inject a combination of donor bone marrow cells (for hematopoietic rescue) and splenocytes (to induce GVHD) intravenously into the conditioned recipients.

  • Treatment:

    • Begin administration of this compound prophylactically, starting shortly before or on the day of transplantation (e.g., Day -2 to Day 0).

    • Continue daily dosing for a defined period (e.g., 30-90 days).[17]

    • Include control groups: Syngeneic transplant (no GVHD), Allogeneic transplant with vehicle, Allogeneic transplant with standard prophylaxis (e.g., Cyclosporine A).[13]

  • GVHD Monitoring:

    • Monitor mice daily for clinical signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a clinical GVHD score.

    • Record survival data.

  • Endpoint Analysis:

    • At predefined time points or at the time of death, harvest target organs (liver, intestine, skin).

    • Perform histopathological analysis to score the degree of GVHD-related tissue damage.[13]

    • Use flow cytometry to analyze immune cell populations (e.g., donor T-cell infiltration, Treg populations) in the spleen and target organs.[14]

Other Potential Research Areas

  • Neuroinflammation: CCR5 is expressed on microglia and is implicated in the trafficking of immune cells into the central nervous system. Studies with Maraviroc have shown it can suppress neuroinflammation and reduce neuronal damage in models of traumatic brain injury, suggesting a potential application for this compound in neurodegenerative and neuroinflammatory disease research.[5]

  • Liver Fibrosis: Given the role of CCR5 in inflammatory cell recruitment during liver injury, antagonists have been explored to reduce fibrosis. While this compound's own hepatotoxicity complicates this application, its mechanism remains relevant for study in in vitro models of hepatic stellate cell activation.

Conclusion and Future Directions

This compound, despite its clinical discontinuation for HIV, remains a valuable research tool due to its potent and specific antagonism of the CCR5 receptor. The extensive validation of the CCR5 pathway in oncology and GVHD, primarily through studies with Maraviroc, provides a strong rationale for exploring this compound in preclinical models. Such research could elucidate finer points of CCR5 signaling and function, and should this compound's toxicity profile be manageable in specific contexts or if safer analogues are developed, it could pave the way for novel therapeutic strategies. Future research should focus on head-to-head in vitro comparisons with other CCR5 antagonists and on in vivo studies in models where its unique pharmacokinetic and pharmacodynamic properties might offer an advantage, always with careful monitoring for off-target toxicities.

References

Methodological & Application

Application Notes and Protocols for Aplaviroc In Vitro Anti-HIV-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (GSK-873140) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and replication.[3][4] Although the clinical development of this compound was discontinued due to concerns of hepatotoxicity, its potent in vitro anti-HIV-1 activity makes it a valuable tool for research into HIV-1 entry mechanisms and the development of new CCR5 antagonists.[5]

These application notes provide an overview of the in vitro anti-HIV-1 activity of this compound, along with detailed protocols for common assays used to evaluate its efficacy.

Mechanism of Action

This compound is a non-competitive allosteric antagonist of the CCR5 receptor.[1] The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[3]

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of CCR5, which are crucial for the interaction with gp120.[4] Consequently, the gp120 protein is unable to bind effectively to the this compound-bound CCR5, and the fusion process is aborted.

Aplaviroc_Mechanism_of_Action cluster_0 HIV-1 Entry (R5-tropic) cluster_1 Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion This compound This compound CCR5_target This compound->CCR5_target Binds to CCR5 Blocked_CCR5 This compound-Bound CCR5 (Altered Conformation) No_Fusion Inhibition of Viral Entry Blocked_CCR5->No_Fusion gp120_inhibited gp120 gp120_inhibited->Blocked_CCR5 Binding Blocked MAGI_CCR5_Workflow Start Start Seed_Cells Seed MAGI-CCR5 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound serial dilutions Incubate_24h->Prepare_this compound Add_this compound Add this compound to cells Prepare_this compound->Add_this compound Add_Virus Add R5-tropic HIV-1 Add_this compound->Add_Virus Incubate_48h Incubate 48h Add_Virus->Incubate_48h Fix_and_Stain Fix and stain for β-galactosidase activity Incubate_48h->Fix_and_Stain Count_Foci Count blue-stained infected cells Fix_and_Stain->Count_Foci Analyze_Data Calculate % inhibition and determine EC50 Count_Foci->Analyze_Data End End Analyze_Data->End PBMC_p24_Workflow Start Start Isolate_PBMCs Isolate PBMCs from healthy donor blood Start->Isolate_PBMCs Stimulate_PBMCs Stimulate PBMCs with PHA Isolate_PBMCs->Stimulate_PBMCs Plate_PBMCs Plate stimulated PBMCs Stimulate_PBMCs->Plate_PBMCs Prepare_this compound Prepare this compound serial dilutions Plate_PBMCs->Prepare_this compound Add_Aplaviroc_Virus Add this compound and R5-tropic HIV-1 Prepare_this compound->Add_Aplaviroc_Virus Incubate_7d Incubate for 7 days Add_Aplaviroc_Virus->Incubate_7d Collect_Supernatant Collect culture supernatants Incubate_7d->Collect_Supernatant p24_ELISA Quantify p24 antigen using ELISA Collect_Supernatant->p24_ELISA Analyze_Data Calculate % inhibition and determine EC50 p24_ELISA->Analyze_Data End End Analyze_Data->End

References

Application Notes: Protocol for Aplaviroc Receptor Occupancy Determination by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (formerly GW-873140) is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus (HIV) into host cells, primarily CD4+ T lymphocytes and monocytes. By binding to CCR5, this compound induces a conformational change in the receptor that prevents its interaction with the HIV envelope glycoprotein gp120, thereby inhibiting viral entry and replication. Understanding the relationship between this compound concentration and the extent of CCR5 receptor occupancy (RO) is crucial for assessing its pharmacodynamic profile and therapeutic potential.

This document provides a detailed protocol for determining this compound-mediated CCR5 receptor occupancy on primary human peripheral blood mononuclear cells (PBMCs) using a flow cytometry-based competitive binding assay.

Principle of the Assay

The assay is based on the principle of competitive displacement of a fluorochrome-conjugated monoclonal antibody (mAb) specific for CCR5 by this compound. The selected anti-CCR5 mAb, clone 45531, binds to an epitope on the CCR5 receptor that is blocked by the allosteric conformational change induced by this compound.[1] Therefore, the degree of reduction in the binding of the anti-CCR5 mAb 45531 is directly proportional to the percentage of receptors occupied by this compound. By measuring the mean fluorescence intensity (MFI) of the anti-CCR5 mAb staining in the presence of varying concentrations of this compound, the percentage of receptor occupancy can be calculated.

Signaling Pathway and Mechanism of Action

This compound does not directly compete with the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β) or the HIV gp120 for the same binding site. Instead, it binds to a transmembrane pocket of the receptor, inducing a conformational change that is transmitted to the extracellular loops of CCR5. This altered conformation is no longer recognized by gp120, thus preventing viral entry.

Aplaviroc_Mechanism This compound Mechanism of Action cluster_membrane Cell Membrane CCR5_unbound CCR5 Receptor (Unbound) CCR5_bound CCR5 Receptor (this compound-bound, Altered Conformation) No_Entry Viral Entry Blocked This compound This compound This compound->CCR5_unbound Binds to allosteric site HIV_gp120 HIV gp120 HIV_gp120->CCR5_unbound Binds and initiates entry HIV_gp120->CCR5_bound Binding inhibited

Caption: this compound binds to an allosteric site on the CCR5 receptor, inducing a conformational change that prevents HIV gp120 binding and subsequent viral entry.

Experimental Protocol

Materials and Reagents
  • Cells: Freshly isolated or cryopreserved human peripheral blood mononuclear cells (PBMCs).

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Primary Antibodies:

    • Anti-Human CD4 (e.g., clone RPA-T4), conjugated to a fluorochrome (e.g., FITC, APC).

    • Anti-Human CCR5 (clone 45531), unconjugated or conjugated to a fluorochrome (e.g., PE).

  • Secondary Antibody (if required): Fluorochrome-conjugated anti-mouse IgG antibody if using an unconjugated primary anti-CCR5 mAb.

  • Buffers:

    • Phosphate-Buffered Saline (PBS).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).

  • Red Blood Cell Lysis Buffer (if using whole blood).

  • Viability Dye: (e.g., Propidium Iodide, 7-AAD).

Equipment
  • Flow Cytometer (equipped with appropriate lasers for the chosen fluorochromes).

  • Laminar Flow Hood.

  • Centrifuge.

  • Vortex Mixer.

  • Pipettes and tips.

  • 96-well plates or flow cytometry tubes.

Experimental Workflow

Experimental_Workflow Receptor Occupancy Assay Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Prep 2. Prepare cell suspension (1x10^6 cells/well) PBMC_Isolation->Cell_Prep Aplaviroc_Incubation 3. Incubate with this compound (various concentrations) Cell_Prep->Aplaviroc_Incubation Antibody_Staining 4. Stain with anti-CD4 and anti-CCR5 (clone 45531) Aplaviroc_Incubation->Antibody_Staining Wash 5. Wash cells Antibody_Staining->Wash Flow_Cytometry 6. Acquire data on flow cytometer Wash->Flow_Cytometry Data_Analysis 7. Analyze data and calculate % RO Flow_Cytometry->Data_Analysis

Caption: Workflow for determining this compound receptor occupancy by flow cytometry.

Detailed Method
  • PBMC Isolation:

    • Isolate PBMCs from fresh, anticoagulated whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Alternatively, thaw cryopreserved PBMCs according to standard laboratory procedures.

    • Wash the isolated PBMCs twice with PBS and resuspend in Flow Cytometry Staining Buffer.

    • Perform a cell count and assess viability. Adjust the cell concentration to 1 x 10^7 cells/mL.

  • This compound Incubation:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.

    • Prepare serial dilutions of this compound in Flow Cytometry Staining Buffer to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM).

    • Add the this compound dilutions to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Include a "no drug" control (vehicle only) to determine maximum antibody binding (0% occupancy).

    • Include a "saturating drug" control (high concentration of this compound, e.g., 1 µM) to determine minimal antibody binding (100% occupancy).

  • Antibody Staining:

    • Without washing, add the pre-titrated anti-CD4 and anti-CCR5 (clone 45531) antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • If using an unconjugated primary anti-CCR5 antibody, wash the cells twice with staining buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.

  • Washing and Final Preparation:

    • Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

    • Resuspend the final cell pellet in 200-300 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye just prior to analysis if desired.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

    • Use appropriate compensation controls to correct for spectral overlap between fluorochromes.

Gating Strategy

Gating_Strategy Flow Cytometry Gating Strategy FSC_SSC 1. Gate on Lymphocytes and Monocytes (FSC vs SSC) Singlets 2. Gate on Singlets (FSC-H vs FSC-A) FSC_SSC->Singlets Live_Cells 3. Gate on Live Cells (Viability Dye-) Singlets->Live_Cells CD4_Positive 4. Gate on CD4+ Cells (CD4 vs SSC) Live_Cells->CD4_Positive CCR5_MFI 5. Determine CCR5 MFI on CD4+ population CD4_Positive->CCR5_MFI

Caption: Gating strategy to identify CD4+ T cells for CCR5 MFI measurement.

Data Analysis and Calculation of Receptor Occupancy
  • For each sample, determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 staining on the CD4+ T cell population.

  • Calculate the percentage of receptor occupancy (% RO) using the following formula:

    % RO = [1 - (MFIsample - MFImin) / (MFImax - MFImin)] x 100

    Where:

    • MFIsample is the MFI of the anti-CCR5 staining in the presence of a given concentration of this compound.

    • MFImax is the MFI of the anti-CCR5 staining in the absence of this compound (0% occupancy).

    • MFImin is the MFI of the anti-CCR5 staining in the presence of a saturating concentration of this compound (100% occupancy).

Data Presentation

In Vitro Receptor Occupancy

The following table presents representative data for the concentration-dependent receptor occupancy of this compound on CD4+ T cells in vitro.

This compound Concentration (nM)Mean Fluorescence Intensity (MFI) of anti-CCR5 (clone 45531)% Receptor Occupancy
0 (Vehicle Control)15000%
0.1120022%
175056%
1035085%
10020096%
1000 (Saturating)150100%
Clinical Receptor Occupancy

Clinical studies have provided insights into the in vivo receptor occupancy of this compound.

Time PointThis compound DoseMean CCR5 Receptor Occupancy
2-3 hours post-doseMultiple Dosing Regimens>98%[1]
Drug washout periodMultiple Dosing Regimens>100 hours to reach 50% occupancy[1]

Conclusion

This flow cytometry-based protocol provides a robust and quantitative method for determining the receptor occupancy of this compound on its target CCR5-expressing cells. The assay is a valuable tool for preclinical and clinical studies to establish a clear relationship between drug concentration, target engagement, and antiviral activity. The use of the specific monoclonal antibody, clone 45531, which is selectively inhibited by this compound, is a key feature of this protocol.[1] By carefully following this protocol, researchers can obtain reliable data to inform the development and clinical application of this compound and other CCR5 antagonists.

References

Application Notes and Protocols for Aplaviroc in Viral Entry Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Aplaviroc, a potent and specific CCR5 co-receptor antagonist, in viral entry inhibition assays. The following sections describe the mechanism of action of this compound, protocols for key experiments, and representative data on its antiviral activity.

Introduction to this compound

This compound (formerly known as GW-873140 or AK602) is a small molecule inhibitor that selectively binds to the human C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[3][4] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents the interaction between the viral surface glycoprotein gp120 and CCR5.[5][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent replication.[5][7]

This compound is a non-competitive allosteric antagonist of the CCR5 receptor.[2] It has demonstrated potent in vitro activity against a wide range of R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs, with 50% inhibitory concentrations (IC50) in the subnanomolar to low nanomolar range.[3][6] While the clinical development of this compound was discontinued due to concerns of hepatotoxicity, it remains a valuable tool for in vitro research to study the mechanisms of HIV-1 entry and to evaluate the activity of other CCR5 antagonists.[8][9][10]

Key Experimental Protocols

This section provides detailed methodologies for two common assays used to evaluate the viral entry inhibitory activity of this compound: the HIV-1 Pseudovirus Entry Assay and the p24 Antigen Capture Assay with replication-competent virus.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) into target cells. The readout is typically the activity of a reporter gene, such as luciferase, that is expressed upon successful viral entry and integration.

Materials:

  • Cells: HEK293T/17 cells (for pseudovirus production), TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).

  • Plasmids: An HIV-1 Env-expressing plasmid (for the strain of interest) and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).

  • Reagents:

    • Cell culture medium (DMEM supplemented with 10% FBS, penicillin-streptomycin).

    • Transfection reagent (e.g., FuGENE 6).

    • This compound stock solution (dissolved in DMSO).

    • DEAE-Dextran.

    • Luciferase assay reagent (e.g., Britelite Plus).

  • Equipment:

    • 96-well flat-bottom culture plates (white for luminescence reading).

    • Luminometer.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Protocol:

Part A: Pseudovirus Production

  • Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

    • Add the transfection reagent to serum-free medium and incubate according to the manufacturer's instructions.

    • Add the plasmid DNA to the transfection reagent mixture and incubate to allow complex formation.

    • Add the DNA-transfection reagent complexes to the HEK293T/17 cells and distribute evenly by gently swirling the flask.

    • Incubate at 37°C for 3-8 hours.

  • Virus Harvest:

    • After the incubation, carefully remove the medium containing the transfection complexes and replace it with fresh, complete culture medium.

    • Incubate for 48-72 hours.

    • Harvest the virus-containing supernatant.

    • Clarify the supernatant by centrifugation to remove cellular debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The pseudovirus stock can be stored at -80°C.

Part B: Neutralization Assay

  • Target Cell Seeding: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium containing DEAE-Dextran (to enhance infectivity). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 1 µM, followed by 3-fold or 5-fold serial dilutions.

  • Virus-Inhibitor Incubation: In a separate 96-well plate, mix equal volumes of the diluted this compound and the pseudovirus stock (pre-titrated to yield a desired level of luciferase activity). Incubate this mixture at 37°C for 1 hour.

  • Infection of Target Cells:

    • Remove the medium from the TZM-bl cells.

    • Add 100 µL of the virus-Aplaviroc mixture to the appropriate wells.

    • Include control wells with virus only (no inhibitor) and cells only (no virus, for background).

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Lysis and Luminescence Reading:

    • Remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Transfer 150 µL of the lysate to a corresponding 96-well black plate (optional, depending on luminometer).

    • Read the luminescence using a luminometer.[3]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value (the concentration of this compound that inhibits viral entry by 50%) by fitting the data to a dose-response curve.

p24 Antigen Capture Assay with Replication-Competent HIV-1

This assay measures the amount of HIV-1 p24 core antigen produced in the supernatant of infected cells, which is an indicator of viral replication. The inhibition of p24 production by this compound reflects its ability to block the initial entry of replication-competent virus.

Materials:

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2), or a susceptible cell line (e.g., PM1).

  • Virus: A stock of replication-competent, R5-tropic HIV-1 (e.g., HIV-1 Ba-L).

  • Reagents:

    • Cell culture medium (RPMI 1640 supplemented with 10% FBS, IL-2, penicillin-streptomycin).

    • This compound stock solution (dissolved in DMSO).

    • HIV-1 p24 Antigen Capture ELISA kit.

    • Lysis buffer (provided with the ELISA kit).

  • Equipment:

    • 96-well round-bottom culture plates.

    • Microplate reader.

    • Standard cell culture equipment.

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood.

    • Stimulate the PBMCs with PHA for 2-3 days.

    • Wash the cells and resuspend them in culture medium containing IL-2.

  • Assay Setup:

    • Seed the stimulated PBMCs or cell line into a 96-well plate at a density of 1 x 10^5 cells per well.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the appropriate wells.

  • Infection:

    • Add a pre-titrated amount of the R5-tropic HIV-1 stock to the wells. The amount of virus should be sufficient to produce a detectable p24 level after the incubation period.

    • Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Supernatant Harvest: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA:

    • Follow the manufacturer's instructions for the HIV-1 p24 Antigen Capture ELISA kit.

    • Briefly, this involves adding the cell culture supernatants (potentially after treatment with lysis buffer to inactivate the virus and release p24) to microplate wells coated with anti-p24 antibodies.

    • After incubation and washing steps, a peroxidase-conjugated anti-p24 antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read on a microplate reader.[2][5]

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.

    • Determine the concentration of p24 in each supernatant sample from the standard curve.

    • Calculate the percent inhibition of p24 production for each this compound concentration relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains.

Table 1: Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 StrainMean EC50 (nM)Mean EC75 (nM)Mean EC90 (nM)Mean EC95 (nM)
HIV-1 Ba-L0.741625

EC50/75/90/95: The effective concentration of this compound required to inhibit viral replication by 50%, 75%, 90%, and 95%, respectively. Data is based on a p24 antigen reduction assay.[3]

Table 2: this compound 50% Inhibitory Concentrations (IC50) Against R5-Tropic HIV-1 Isolates

HIV-1 Isolate TypeNumber of IsolatesIC50 Range (nM)
Laboratory and Primary R5-HIV-1Wide spectrum0.2 - 0.6

Data from studies demonstrating potent activity against a diverse panel of R5-tropic HIV-1 isolates.[3][6]

Table 3: this compound IC50 and Plateau Levels in Primary CD4+ T Cells from Multiple Donors

HIV-1 Env CloneMean IC50 (nM) (Range)Mean Plateau Level (%) (Range)
pre5.22.93 (0.4 - 7.2)14 (4 - 47)
post5.11.96 (0.2 - 4.1)Not Reported

Plateau level refers to the percentage of viral infection that persists at high concentrations of the inhibitor, indicating incomplete suppression. These Env clones were derived from a patient with pre-existing partial resistance to this compound.[11]

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion This compound This compound This compound->CCR5 Inhibition Entry Viral Entry Fusion->Entry Pseudovirus_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A 1. Seed TZM-bl target cells E 5. Infect TZM-bl cells with virus-inhibitor mixture A->E B 2. Prepare serial dilutions of this compound D 4. Incubate this compound with pseudovirus B->D C 3. Prepare pseudovirus stock C->D D->E F 6. Incubate for 48 hours E->F G 7. Lyse cells and add luciferase substrate F->G H 8. Measure luminescence G->H I 9. Calculate IC50 H->I p24_Logic Start Start: Replication-competent HIV-1 and host cells Aplaviroc_Added This compound Added? Start->Aplaviroc_Added Entry_Blocked Viral Entry Blocked Aplaviroc_Added->Entry_Blocked Yes Entry_Occurs Viral Entry Occurs Aplaviroc_Added->Entry_Occurs No No_Replication No Viral Replication Entry_Blocked->No_Replication Replication Viral Replication Entry_Occurs->Replication p24_High High p24 Production Replication->p24_High p24_Low Low/No p24 Production No_Replication->p24_Low

References

Application Notes and Protocols: Aplaviroc Synergy Studies with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of aplaviroc, a CCR5 antagonist, when used in combination with other antiretroviral agents. The included data and protocols are intended to guide researchers in the design and execution of similar in vitro studies.

Introduction

This compound (AVC) is an experimental CCR5 co-receptor antagonist that potently blocks the entry of R5-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2] While its clinical development was halted due to hepatotoxicity, in vitro studies have demonstrated its potential for synergistic activity when combined with other classes of antiretroviral drugs.[3][4][5][6] This synergistic interaction is of significant interest as it can lead to enhanced viral suppression, reduced drug dosages, and a lower potential for the development of drug resistance.

This document summarizes the key quantitative data from in vitro synergy studies of this compound and provides detailed protocols for the experimental methods used to generate this data.

Data Presentation: In Vitro Synergy of this compound with Other Antiretrovirals

The following tables summarize the synergistic, additive, or antagonistic effects observed when this compound was combined with various antiretroviral drugs. The data is derived from a key study by Nakata et al. (2008), which employed a peripheral blood mononuclear cell (PBMC) assay and analyzed the data using the Combo method and the method of Prichard and Shipman.[1]

Table 1: Synergy of this compound with FDA-Approved Antiretrovirals against R5-HIV-1Ba-L [1]

Combination (this compound +)Drug ClassInteractionAverage Percent Synergy ± SD
Zidovudine (ZDV)NRTISynergy8.0 ± 3.1
Nevirapine (NVP)NNRTISynergy5.2 ± 2.3
Indinavir (IDV)PISynergy6.4 ± 1.9
Enfuvirtide (ENF)Fusion InhibitorSynergy7.2 ± 1.2

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. Percent synergy was determined using the method of Prichard et al.[1]

Table 2: Synergy of this compound with other Co-receptor Antagonists against a Mixed R5/X4-HIV-1 Isolate [1]

Combination (this compound +)Drug ClassInteraction
TAK-779CCR5 AntagonistMild Synergy
SCH-CCCR5 AntagonistAdditive
AMD3100CXCR4 AntagonistPotent Synergy
TE14011CXCR4 AntagonistPotent Synergy

Experimental Protocols

The following are detailed protocols for conducting in vitro synergy studies with this compound and other antiretrovirals.

Protocol 1: In Vitro Antiretroviral Synergy Assay Using the Checkerboard Method

This protocol is a standard method for assessing the interaction of two drugs over a range of concentrations.

1. Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • R5-tropic HIV-1 strain (e.g., HIV-1Ba-L)

  • This compound and other antiretroviral drug stocks of known concentrations

  • 96-well microtiter plates

  • p24 antigen capture ELISA kit

2. Cell Preparation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 3 days.

  • Wash the cells and culture them in RPMI 1640 medium containing IL-2.

3. Checkerboard Drug Dilution:

  • Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in separate 96-well plates.

  • In a new 96-well plate, create a checkerboard layout by adding a fixed volume of each dilution of Drug A to the rows and each dilution of Drug B to the columns. This will result in wells containing a matrix of different drug concentration combinations.

  • Include control wells with each drug alone and no drugs.

4. Viral Infection and Culture:

  • Add PHA-stimulated PBMCs to each well of the checkerboard plate.

  • Infect the cells with a pre-titered amount of R5-HIV-1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

5. Assessment of Viral Replication:

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 antigen capture ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drugs).

  • Analyze the data for synergy, additivity, or antagonism using a suitable method such as the Combination Index (CI) method of Chou-Talalay or the surface response modeling of Prichard and Shipman (MacSynergy II software).[7]

Protocol 2: Data Analysis of Drug Synergy using the Prichard and Shipman Method (MacSynergy II)

This method provides a three-dimensional visualization and statistical analysis of drug interactions.[7][8]

1. Software:

  • MacSynergy II software or a similar program for synergy analysis.

2. Data Input:

  • Enter the raw data from the checkerboard assay (e.g., p24 antigen concentrations) into the software. The data should be organized in a matrix corresponding to the concentrations of the two drugs.

  • Input the concentrations of each drug used in the assay.

3. Synergy Calculation:

  • The software calculates a theoretical additive surface based on the dose-response curves of the individual drugs.

  • The experimentally observed response surface is then compared to the theoretical additive surface.

  • Deviations from the additive surface are calculated at each drug concentration combination.

4. Visualization and Interpretation:

  • The results are displayed as a 3D synergy plot, where peaks above a zero plane indicate synergy and valleys below the plane indicate antagonism.[9]

  • The software calculates a synergy volume (in units of µM2%) which quantifies the overall synergistic or antagonistic effect.[10]

  • Interpretation of synergy volumes is typically as follows: <25 is considered insignificant, 25-50 is minor, 50-100 is moderate, and >100 is strong synergy.[7][10]

Visualizations

Signaling Pathway: HIV-1 Entry and the Mechanism of Action of this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor     Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. Insertion into    Host Membrane CD4->gp120 2. Conformational     Change in gp120 CCR5->gp41 4. gp41 Unfolds Membrane This compound This compound This compound->CCR5 Blocks Binding Entry Viral Entry Fusion->Entry Synergy_Workflow start Start: Isolate and Prepare PBMCs checkerboard Prepare Drug Dilution Checkerboard Plate start->checkerboard add_cells Add PHA-stimulated PBMCs to Plate checkerboard->add_cells infect Infect Cells with R5-tropic HIV-1 add_cells->infect incubate Incubate for 7 Days infect->incubate supernatant Collect Supernatants incubate->supernatant elisa Quantify p24 Antigen (ELISA) supernatant->elisa analysis Data Analysis for Synergy (e.g., MacSynergy II) elisa->analysis end End: Determine Drug Interaction analysis->end

References

Application Note: Probing the Aplaviroc-CCR5 Interaction with Fluorescence Cross-Correlation Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aplaviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), has been a subject of significant interest in drug development, primarily for its role as an HIV entry inhibitor.[1][2] CCR5, a G-protein coupled receptor (GPCR), is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[[“]] this compound functions as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of CCR5.[1][4] This binding event induces a conformational change in the receptor, which in turn prevents the interaction between the viral glycoprotein gp120 and CCR5, thereby inhibiting viral entry. Despite its promise, the clinical development of this compound was halted due to concerns about liver toxicity.[2][5] Nevertheless, it remains a valuable tool for studying CCR5 biology and the mechanisms of viral entry.

Fluorescence Cross-Correlation Spectroscopy (FCCS) is a powerful biophysical technique that allows for the quantitative analysis of molecular interactions in real-time and in a cellular context.[6][7][8] FCCS measures the simultaneous diffusion of two differently labeled fluorescent molecules through a minuscule observation volume.[7][8] If the two molecules are interacting and diffusing together as a complex, their fluorescence signals will fluctuate in a correlated manner, resulting in a positive cross-correlation signal. The amplitude of this cross-correlation function is directly proportional to the concentration of the dual-labeled complex.[8] This enables the determination of binding affinities (Kd), association and dissociation kinetics, and the stoichiometry of molecular complexes within living cells.[9]

This application note provides a detailed protocol for utilizing FCCS to study the interaction between this compound and the CCR5 receptor on the plasma membrane of living cells. It is intended for researchers, scientists, and drug development professionals interested in quantifying ligand-receptor interactions and elucidating the mechanism of action of small molecule drugs targeting GPCRs.

Principle of the FCCS Assay

The FCCS assay for studying the this compound-CCR5 interaction relies on the dual-color labeling of the receptor and its ligand. The CCR5 receptor is genetically tagged with a fluorescent protein (e.g., eGFP or mCherry), while this compound is chemically conjugated to a spectrally distinct organic dye (e.g., a silicon-rhodamine derivative). When the fluorescently labeled this compound binds to the fluorescently tagged CCR5 on the cell membrane, the two fluorophores will diffuse together through the confocal observation volume. This co-diffusion generates correlated fluctuations in the two fluorescence channels, which are analyzed to quantify the bound fraction and determine the binding parameters.

Data Presentation

The following tables summarize the key quantitative data relevant to the FCCS analysis of the this compound-CCR5 interaction.

ParameterThis compoundCCR5This compound-CCR5 ComplexReference
Molecular Weight ~583 Da~40.5 kDa (protein only)~41.1 kDa[2]
Binding Affinity (Kd) Sub-nanomolar--
Dissociation Half-life (t1/2) ~24 hours at 22°C--
Inhibitory Concentration (IC50) 0.2 - 0.6 nM (for R5-HIV-1)--[7]
ParameterTypical ValueDescription
Diffusion Coefficient (D) of this compound in solution ~300 - 400 µm²/sThe diffusion speed of the free fluorescently labeled this compound in the extracellular medium.
Diffusion Coefficient (D) of CCR5 in the plasma membrane 0.1 - 0.5 µm²/sThe lateral diffusion speed of the CCR5-eGFP fusion protein within the cell membrane.
Diffusion Coefficient (D) of this compound-CCR5 complex 0.1 - 0.4 µm²/sThe lateral diffusion speed of the bound complex, which is expected to be similar to that of the unbound receptor.
Concentration of CCR5-eGFP 10 - 100 molecules/µm²The surface expression level of the receptor on the cell membrane, which should be optimized for FCCS measurements.
Concentration of Fluorescent this compound 1 - 100 nMThe range of concentrations used for titration experiments to determine the binding affinity.
Cross-Correlation Amplitude (G(0)cross) 0.01 - 0.5The amplitude of the cross-correlation curve, which is proportional to the concentration of the bound complex. The value depends on the concentrations of the interacting species and the binding affinity.

Experimental Protocols

Cell Line Preparation

Objective: To generate a stable cell line expressing a fluorescently tagged human CCR5 receptor suitable for FCCS measurements.

Materials:

  • HEK293T or CHO-K1 cells

  • Plasmid encoding human CCR5 fused with a C-terminal eGFP or SNAP-tag

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., Puromycin or G418)

  • Cell culture medium (DMEM or Ham's F-12) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Fluorescence-activated cell sorting (FACS) facility

Protocol:

  • Transfect HEK293T or CHO-K1 cells with the CCR5-eGFP or CCR5-SNAP-tag plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Two days post-transfection, begin selection with the appropriate antibiotic to generate a stable cell line.

  • Once a stable population is established, use FACS to sort for a population of cells with low to moderate fluorescence intensity. This is crucial to avoid artifacts in FCCS measurements due to high fluorophore concentrations.

  • Expand and maintain the sorted cell population in a culture medium containing the selection antibiotic.

Labeling of this compound

Objective: To fluorescently label this compound with a bright and photostable dye that is spectrally compatible with the fluorescently tagged CCR5.

Note: Direct chemical modification of a small molecule like this compound can be challenging and may affect its binding affinity. Therefore, two approaches are suggested:

Approach A: Custom Synthesis of a Fluorescent this compound Analog

  • Synthesize an this compound derivative with a reactive functional group (e.g., an amine or a carboxylic acid) at a position that is not critical for its interaction with CCR5. This can be guided by structure-activity relationship (SAR) data for this compound and its analogs.

  • Conjugate the modified this compound to an amine-reactive or carboxyl-reactive fluorescent dye (e.g., a silicon-rhodamine succinimidyl ester).

  • Purify the fluorescently labeled this compound using HPLC.

  • Characterize the final product by mass spectrometry and confirm its binding activity using a conventional binding assay before proceeding with FCCS experiments.

Approach B: Use of a Commercially Available Fluorescent CCR5 Antagonist

  • As an alternative, a commercially available fluorescently labeled CCR5 antagonist with similar binding properties to this compound could be used as a surrogate. While not directly measuring this compound binding, this can provide valuable insights into the dynamics of antagonist binding to CCR5.

FCCS Data Acquisition

Objective: To acquire FCCS data on the interaction between fluorescently labeled this compound and CCR5-eGFP on the plasma membrane of living cells.

Materials:

  • Confocal laser scanning microscope equipped with an FCCS module, including two single-photon sensitive detectors (e.g., avalanche photodiodes).

  • High numerical aperture (NA) water immersion objective (e.g., 60x, NA 1.2).

  • Lasers for exciting eGFP (e.g., 488 nm) and the red fluorescent dye (e.g., 640 nm).

  • Dichroic mirrors and emission filters for separating the green and red fluorescence signals.

  • HEK293T or CHO-K1 cells stably expressing CCR5-eGFP.

  • Fluorescently labeled this compound.

  • Imaging medium (e.g., phenol red-free DMEM).

Protocol:

  • Seed the CCR5-eGFP expressing cells on glass-bottom dishes.

  • On the day of the experiment, replace the culture medium with imaging medium.

  • Align the confocal microscope and the FCCS detection pathways. Calibrate the observation volume using a solution of known concentration and diffusion coefficient (e.g., Alexa Fluor 488 and Alexa Fluor 647).

  • Mount the dish with the cells on the microscope stage and locate a cell with suitable expression of CCR5-eGFP on the plasma membrane.

  • Focus the laser beams on the apical plasma membrane of the cell.

  • Add the fluorescently labeled this compound to the imaging medium at the desired concentration.

  • Acquire FCCS data by recording the fluorescence fluctuations in both the green and red channels for a duration of 60-120 seconds. Repeat the measurement for multiple cells and at different concentrations of the fluorescent ligand.

FCCS Data Analysis

Objective: To analyze the acquired FCCS data to determine the diffusion coefficients, concentrations, and the extent of binding.

Software:

  • FCCS data analysis software (e.g., Zeiss ZEN, PicoQuant SymPhoTime, or custom-written scripts in MATLAB or Python).

Protocol:

  • Calculate the auto-correlation functions (ACFs) for the green and red channels and the cross-correlation function (CCF) between the two channels.

  • Fit the ACFs with a two-dimensional diffusion model to determine the diffusion coefficients (D) and the number of particles (N) for CCR5-eGFP and the free fluorescent this compound.

  • The presence of a positive CCF indicates the formation of a dual-labeled complex.

  • Fit the CCF to determine the number of dual-labeled complexes (Ncross).

  • The fraction of bound CCR5-eGFP can be calculated as Ncross / Ngreen.

  • The dissociation constant (Kd) can be determined by titrating the cells with increasing concentrations of the fluorescent this compound and plotting the fraction of bound receptors against the ligand concentration, followed by fitting with a binding isotherm.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound CCR5 CCR5 This compound->CCR5 Binds and inhibits Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds and activates G_alpha_i Gαi CCR5->G_alpha_i Activates G_beta_gamma Gβγ CCR5->G_beta_gamma Activates JAK JAK CCR5->JAK PI3K PI3K G_alpha_i->PI3K Inhibits Adenylyl Cyclase Activates G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC AKT AKT PI3K->AKT Signaling Downstream Signaling (Proliferation, Survival, Migration) AKT->Signaling PLC->Signaling STAT STAT JAK->STAT STAT->Signaling

Caption: CCR5 signaling pathway and its inhibition by this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Generate stable cell line (e.g., HEK293T) expressing CCR5-eGFP C Seed CCR5-eGFP cells on glass-bottom dishes A->C B Synthesize and purify fluorescently labeled This compound (this compound-Red) D Align FCCS microscope and calibrate observation volume E Mount cell dish on microscope and locate cell of interest D->E F Add this compound-Red to cells at desired concentration E->F G Acquire FCCS data on the plasma membrane F->G H Calculate auto- and cross-correlation functions I Fit correlation functions to diffusion models H->I J Determine D, N, and Ncross I->J K Calculate binding fraction and Kd J->K

Caption: Experimental workflow for FCCS analysis of this compound-CCR5 interaction.

References

Aplaviroc: A Potent and Specific Negative Control for CCR5 Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

Aplaviroc is a potent and specific, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Initially developed as an anti-HIV therapeutic, its clinical development was halted due to concerns of hepatotoxicity.[2][3][4] However, its well-characterized mechanism of action and high affinity for CCR5 make it an invaluable tool for in vitro and in vivo research as a negative control to investigate CCR5-mediated signaling pathways. By selectively blocking the interaction of CCR5 with its natural chemokine ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), this compound allows researchers to confirm the specific involvement of CCR5 in a variety of biological processes, including inflammation, immune cell trafficking, and cancer metastasis.[1][5]

Mechanism of Action

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6] This allosteric binding induces a conformational change in the receptor, which prevents the binding of its cognate chemokines and blocks downstream signaling cascades.[7] This mechanism is distinct from competitive antagonists that directly compete with ligands for the binding site. The non-competitive nature of this compound ensures a robust and complete blockade of CCR5 signaling, making it an ideal negative control.

Applications in Research

This compound is a powerful tool for elucidating the role of CCR5 in various physiological and pathological processes. Its primary application as a research tool is to serve as a specific negative control to demonstrate that an observed biological effect is indeed mediated by CCR5. Key research applications include:

  • Inflammation and Immunology: To confirm the role of CCR5 in leukocyte chemotaxis, recruitment of immune cells to sites of inflammation, and cytokine/chemokine production.

  • Cancer Biology: To investigate the involvement of the CCR5/CCL5 axis in tumor growth, angiogenesis, and metastasis.[5][8]

  • Neurobiology: To study the role of CCR5 in neuronal migration, neuroinflammation, and the pathogenesis of neurodegenerative diseases.

  • Drug Discovery: To validate novel CCR5-targeted therapeutics and to screen for off-target effects of other compounds.

By comparing the results of experiments conducted in the presence and absence of this compound, researchers can confidently attribute specific cellular responses to CCR5 signaling.

Quantitative Data

ParameterValueSpeciesAssay SystemReference
IC50 (HIV-1 Ba-L) 0.4 nMHumanPeripheral Blood Mononuclear Cells[9]
IC50 (HIV-1 JRFL) 0.1 - 0.4 nMHumanCell line[1]
Binding Affinity (Kd) Sub-nanomolarHumanCell membrane preparations[10]
Receptor Occupancy >98% in 2-3 hoursHumanIn vivo (clinical trial)[4]

Mandatory Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/4/5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3/4/5->CCR5 Binds G_protein Gαi/Gβγ CCR5->G_protein Activates This compound This compound This compound->CCR5 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux MAPK p38 MAPK JNK Ca_flux->MAPK AKT Akt PI3K->AKT AKT->MAPK Transcription Gene Transcription MAPK->Transcription Cellular_Response Cellular Responses (Migration, Proliferation) Transcription->Cellular_Response Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_assay Downstream Assays cluster_analysis Data Analysis start Seed CCR5-expressing cells pretreatment Pre-treat with this compound (Negative Control) or Vehicle start->pretreatment stimulate Stimulate with CCR5 Ligand (e.g., CCL5) pretreatment->stimulate chemotaxis Chemotaxis Assay stimulate->chemotaxis calcium Calcium Flux Assay stimulate->calcium western Western Blot (p-MAPK, p-Akt) stimulate->western analysis Compare responses between This compound-treated and Vehicle-treated cells chemotaxis->analysis calcium->analysis western->analysis

References

Application Notes and Protocols for Aplaviroc Administration in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the administration of Aplaviroc (also known as AK602, ONO-4128, or GSK-873140), a CCR5 antagonist, in humanized mouse models for the study of HIV-1 infection. The information is primarily derived from the key study by Nakata et al. (2005) published in the Journal of Virology, which represents one of the most detailed investigations of this compound in such a preclinical model. It is important to note that the clinical development of this compound was discontinued in 2005 due to concerns of liver toxicity. Therefore, the application of this compound is restricted to research purposes.

Application Notes

This compound is a non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), which is a primary co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral fusion and entry.

Humanized mouse models, particularly those reconstituted with human immune cells, serve as invaluable in vivo platforms for evaluating the efficacy of anti-HIV-1 therapeutics. The use of NOD/SCID-based mice, such as the NOD/Shi-scid/γc(null) (NOG) mouse, engrafted with human peripheral blood mononuclear cells (hu-PBMC-NOG), allows for the systemic infection with HIV-1 and the subsequent assessment of antiviral agents.

The study by Nakata et al. demonstrated that this compound potently suppresses the replication of R5-tropic HIV-1 in hu-PBMC-NOG mice, leading to a significant reduction in plasma viral load and preservation of human CD4+ T cells.[1][2] This model is characterized by the hyperactivation of transplanted human PBMCs, which leads to high levels of CCR5 expression and robust viral replication, making it a stringent model for testing the efficacy of entry inhibitors like this compound.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described by Nakata et al. (2005).

Generation of hu-PBMC-NOG Mice
  • Mouse Strain: NOD/Shi-scid/γc(null) (NOG) mice. These mice lack mature T, B, and NK cells and are deficient in cytokine signaling, making them highly receptive to human cell engraftment.

  • Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors using standard Ficoll-Paque density gradient centrifugation.

  • Engraftment:

    • NOG mice (typically 6-8 weeks old) are sublethally irradiated (e.g., 2.5 Gy).

    • Within 24 hours of irradiation, each mouse is intraperitoneally injected with approximately 10 x 10^6 human PBMCs in a sterile phosphate-buffered saline (PBS) solution.

    • Engraftment of human cells can be confirmed by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells, typically 2-3 weeks post-transplantation.

HIV-1 Infection of hu-PBMC-NOG Mice
  • HIV-1 Strain: An R5-tropic HIV-1 strain, such as HIV-1JR-FL, is used for infection.

  • Infection Protocol:

    • Approximately 2-3 weeks after PBMC engraftment, mice are infected with HIV-1.

    • Each mouse is intraperitoneally inoculated with a standardized dose of the virus (e.g., 1 x 10^4 50% tissue culture infectious doses [TCID50]).

This compound Administration
  • Drug Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline.

  • Administration Protocol:

    • Treatment with this compound is initiated one day after HIV-1 inoculation.

    • This compound is administered subcutaneously once daily.

    • The dosage used in the Nakata et al. study was 10 mg/kg of body weight per day.

    • A control group of mice should be treated with the vehicle (saline) only.

    • The treatment is continued for the duration of the experiment (e.g., 16 days).

Monitoring of Treatment Efficacy
  • Plasma Viral Load: Blood samples are collected periodically (e.g., weekly) from the tail vein. Plasma is separated, and the HIV-1 RNA copy number is quantified using a real-time PCR assay.

  • p24 Antigen Levels: Serum levels of HIV-1 p24 antigen can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Human CD4+ and CD8+ T Cell Counts: The absolute numbers and percentages of human CD4+ and CD8+ T cells in peripheral blood are determined by flow cytometry using fluorescently labeled monoclonal antibodies against human CD4, CD8, and CD45.

  • Proviral DNA: At the end of the experiment, tissues such as the spleen can be harvested, and the amount of HIV-1 proviral DNA can be quantified by PCR.

Data Presentation

The following tables summarize the quantitative data from the study by Nakata et al. (2005), demonstrating the in vivo efficacy of this compound in hu-PBMC-NOG mice.

Table 1: Effect of this compound on Plasma HIV-1 RNA Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

Treatment GroupNumber of Mice (n)Mean Plasma HIV-1 RNA (copies/mL)
Saline (Control)7~1.0 x 10^6
This compound (10 mg/kg/day)81.27 x 10^3

Table 2: Effect of this compound on Serum HIV-1 p24 Antigen Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

Treatment GroupNumber of Mice (n)Mean Serum p24 Antigen (pg/mL)
Saline (Control)71.1 x 10^5
This compound (10 mg/kg/day)8Significantly suppressed

Table 3: Effect of this compound on Human CD4+/CD8+ T Cell Ratios in hu-PBMC-NOG Mice at Day 16 Post-Infection

Treatment GroupNumber of Mice (n)Mean CD4+/CD8+ Ratio
Uninfected7~1.0
Saline (Control)70.1
This compound (10 mg/kg/day)80.92

Visualizations

Signaling Pathway of this compound (CCR5 Antagonist)

Aplaviroc_Mechanism cluster_cell Host Cell (e.g., CD4+ T cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding This compound This compound This compound->CCR5 Blocks Binding Experimental_Workflow A Generation of NOG Mice C Engraftment of NOG Mice with PBMCs (hu-PBMC-NOG) A->C B Isolation of Human PBMCs B->C D HIV-1 Infection (R5-tropic) C->D E Treatment Initiation (Day 1 post-infection) D->E F Daily Subcutaneous Administration E->F G This compound (10 mg/kg) F->G H Saline (Control) F->H I Monitoring of Efficacy (Viral Load, p24, CD4/CD8 Ratio) G->I H->I J Data Analysis and Comparison I->J Therapeutic_Effect This compound This compound Administration CCR5_Blockade CCR5 Co-receptor Blockade This compound->CCR5_Blockade Viral_Entry_Inhibition Inhibition of HIV-1 Entry CCR5_Blockade->Viral_Entry_Inhibition Viral_Replication_Suppression Suppression of Viral Replication Viral_Entry_Inhibition->Viral_Replication_Suppression Viral_Load_Reduction Reduced Plasma Viral Load Viral_Replication_Suppression->Viral_Load_Reduction CD4_Preservation Preservation of CD4+ T Cells Viral_Replication_Suppression->CD4_Preservation

References

Measuring Aplaviroc Concentration in Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (GSK-873140) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] By binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, this compound induces a conformational change that prevents the binding of the viral glycoprotein gp120, thereby inhibiting viral entry and replication.[3] Although its clinical development was halted due to hepatotoxicity, this compound remains a valuable tool for in vitro research into HIV-1 entry mechanisms, CCR5 signaling, and the development of new antiretroviral drugs.[4]

Accurate measurement of this compound concentration in cell culture is essential for a variety of research applications, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its effects on cellular signaling pathways. This application note provides a detailed protocol for the quantification of this compound in both cell culture supernatant and cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is adapted from a validated method for a similar CCR5 antagonist, Maraviroc, and provides a robust starting point for method development and validation in individual laboratories.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₃₃H₄₃N₃O₆[6]
Molecular Weight 577.71 g/mol [6]
CAS Number 461443-59-4[6]
Appearance SolidN/A
Solubility Soluble in DMSON/A

Mechanism of Action and Signaling Pathway

This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor. Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades through G-protein coupling, primarily via the Gαi subunit. This leads to downstream effects such as calcium mobilization, activation of the PI3K/Akt pathway, and MAP kinase signaling, ultimately influencing cell migration and inflammatory responses.

As an allosteric inhibitor, this compound binds to a site on the CCR5 receptor distinct from the natural ligand binding site. This binding event alters the receptor's conformation, which in turn prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, even when the natural ligand is bound.[1] This effectively blocks chemokine-induced signaling. Furthermore, this conformational change also prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5, thereby inhibiting viral entry.

Aplaviroc_Mechanism_of_Action cluster_membrane Cell Membrane cluster_receptor cluster_extracellular Extracellular cluster_intracellular Intracellular Membrane Membrane CCR5 CCR5 G_protein Gαiβγ CCR5->G_protein Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds HIV HIV-1 gp120 HIV->CCR5 Binds This compound This compound This compound->CCR5 Binds (Allosteric) This compound->HIV Blocks Binding This compound->G_protein Blocks Activation G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, PI3K/Akt) G_alpha->Signaling Initiates G_betagamma->Signaling Initiates

This compound's allosteric inhibition of CCR5 signaling.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol describes the quantification of this compound in cell culture supernatant and cell lysates. It is recommended to use a stable isotope-labeled internal standard (IS) for this compound to ensure the highest accuracy and precision. If a specific IS for this compound is unavailable, a structurally similar compound with a different mass can be considered after thorough validation.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d7)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

Equipment
  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and tips

Sample Preparation

1. Cell Culture Supernatant:

  • Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris.

  • Transfer 100 µL of the clarified supernatant to a clean microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

2. Cell Lysate:

  • After removing the supernatant, wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of cell lysis buffer to the cells and incubate on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Adapted from Maraviroc Method[5])

The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC System UPLC or high-performance HPLC
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A and re-equilibrate for 1 min.
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: [M+H]⁺ → fragment ion (to be determined by infusion of standard); IS: [M+H]⁺ → fragment ion
Collision Energy To be optimized for this compound and IS
Dwell Time 100 ms
Data Analysis and Quantification

A calibration curve should be prepared by spiking known concentrations of this compound into the corresponding matrix (cell culture medium or cell lysis buffer from untreated cells). The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in cell culture samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Culture supernatant Collect Supernatant start->supernatant cells Wash & Lyse Cells start->cells centrifuge_supernatant Centrifuge Supernatant supernatant->centrifuge_supernatant centrifuge_lysate Centrifuge Lysate cells->centrifuge_lysate protein_precip_supernatant Protein Precipitation (Acetonitrile + IS) centrifuge_supernatant->protein_precip_supernatant protein_precip_lysate Protein Precipitation (Acetonitrile + IS) centrifuge_lysate->protein_precip_lysate final_centrifuge_supernatant Centrifuge protein_precip_supernatant->final_centrifuge_supernatant final_centrifuge_lysate Centrifuge protein_precip_lysate->final_centrifuge_lysate supernatant_for_lcms Supernatant for LC-MS/MS final_centrifuge_supernatant->supernatant_for_lcms lysate_for_lcms Supernatant for LC-MS/MS final_centrifuge_lysate->lysate_for_lcms lcms LC-MS/MS Analysis supernatant_for_lcms->lcms lysate_for_lcms->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Workflow for this compound quantification in cell culture.

Method Validation

For rigorous scientific research, it is crucial to validate the adapted analytical method according to established guidelines (e.g., FDA or EMA bioanalytical method validation guidelines). Key validation parameters are summarized in Table 2.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The closeness of repeated individual measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the response of post-extraction spiked samples should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive guide for the measurement of this compound concentration in cell culture supernatant and cell lysates using an adapted LC-MS/MS method. The detailed protocol, along with information on this compound's mechanism of action and physicochemical properties, will aid researchers in conducting robust and reliable in vitro studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data for PK/PD modeling and other research applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aplaviroc Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Aplaviroc in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble compound. Its predicted aqueous solubility is approximately 0.0233 mg/mL[1]. This low solubility can present significant challenges in experimental and formulation settings.

Q2: How does the salt form of this compound affect its solubility?

The hydrochloride salt of this compound is expected to have improved aqueous solubility and stability compared to the free base form[2]. For many weakly basic drugs, forming a salt can significantly enhance dissolution in aqueous environments.

Q3: What are the key physicochemical properties of this compound to consider for solubility enhancement?

Understanding the physicochemical properties of this compound is crucial for developing effective solubility enhancement strategies.

PropertyValueSource
Molecular Weight577.7 g/mol [3]
Predicted Water Solubility0.0233 mg/mL[1]
logP3.77 (ALOGPS), 1.48 (ChemAxon)[1]
pKa (Strongest Acidic)4.3[1]
pKa (Strongest Basic)7.94[1]

The pKa values indicate that this compound's ionization, and therefore its solubility, will be pH-dependent. As a weak base, its solubility is expected to be higher in acidic conditions.

Q4: What general strategies can be used to improve the solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:

  • Chemical Modifications:

    • Salt Formation: Creating a salt of the ionizable drug, such as this compound hydrochloride, can significantly increase solubility.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Modification of Crystal Habit: Utilizing amorphous forms or different polymorphs can lead to higher apparent solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance wettability and dissolution[4]. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Use of Excipients:

    • Co-solvents: Adding a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the formulation.

    • Surfactants: These agents reduce the surface tension between the drug and the aqueous medium, promoting solubilization.

    • Complexation Agents (Cyclodextrins): These cyclic oligosaccharides can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility[5].

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous buffers.

Issue 1: this compound precipitates out of my aqueous buffer.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • Troubleshooting Steps:

    • pH Adjustment: this compound is a weak base, so its solubility is pH-dependent. Try lowering the pH of your buffer. A buffer with a pH below the pKa of the strongest basic group (7.94) may improve solubility.

    • Use of Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol into your aqueous buffer. It is crucial to first dissolve this compound in the co-solvent before adding the aqueous buffer.

    • Employ Cyclodextrins: Consider using a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex.

    • Consider the Hydrochloride Salt: If you are using the free base, switching to this compound hydrochloride may provide better solubility.

Issue 2: I need to prepare a stock solution of this compound at a concentration higher than its aqueous solubility.
  • Solution: You will need to use a formulation approach to achieve a higher concentration. Below are two experimentally verified protocols for preparing a ≥ 12.5 mg/mL solution of this compound hydrochloride.

    • Protocol 1: Co-solvent Formulation This protocol utilizes a mixture of DMSO, PEG300, and Tween-80 as co-solvents and a surfactant to achieve a high concentration of this compound hydrochloride.

    • Protocol 2: Cyclodextrin Formulation This protocol uses a combination of DMSO and a sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution to enhance solubility.

Issue 3: My cell-based assay results are inconsistent or show toxicity when using a high concentration of a co-solvent like DMSO.
  • Possible Cause: The concentration of the co-solvent, particularly DMSO, may be toxic to the cells or interfere with the assay.

  • Troubleshooting Steps:

    • Determine DMSO Tolerance: Run a vehicle control experiment with different concentrations of DMSO to determine the maximum tolerable concentration for your specific cell line and assay duration.

    • Minimize Final DMSO Concentration: Prepare a more concentrated stock of this compound in 100% DMSO and then dilute it in your assay medium to ensure the final DMSO concentration is below the toxic level.

    • Switch to a Less Toxic Co-solvent: Consider using ethanol or PEG300 as alternative co-solvents, which may be less toxic to certain cell lines.

    • Use a Cyclodextrin Formulation: The cyclodextrin-based formulation (Protocol 2) may be a less toxic alternative to the co-solvent mixture for achieving a high concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of ≥ 12.5 mg/mL this compound Hydrochloride Solution using a Co-solvent Mixture

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 125.0 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 125.0 mg/mL this compound hydrochloride stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[6].

Final Concentration: ≥ 12.5 mg/mL this compound hydrochloride

Protocol 2: Preparation of ≥ 12.5 mg/mL this compound Hydrochloride Solution using a Cyclodextrin Formulation

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound hydrochloride in DMSO.

  • In a sterile microcentrifuge tube, add 10% of the final desired volume of the this compound hydrochloride DMSO stock solution.

  • Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. If necessary, use gentle heating or sonication to aid dissolution[6].

Final Concentration: ≥ 12.5 mg/mL this compound hydrochloride

Protocol 3: General Shake-Flask Method for Determining Equilibrium Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (free base or hydrochloride salt)

  • Aqueous buffer of interest (e.g., phosphate buffer pH 7.4, citrate buffer pH 3.0)

  • Orbital shaker with temperature control

  • Filtration or centrifugation equipment

  • Validated analytical method for quantifying this compound (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. The excess solid should be visible.

  • Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.

  • At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.

  • Immediately separate the undissolved solid from the solution by filtration (using a filter that does not bind the drug) or centrifugation.

  • Dilute the clear supernatant with a suitable solvent to prevent precipitation.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

  • Equilibrium is reached when the concentration of this compound in the solution remains constant over successive time points.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_test Solubility Testing cluster_analysis Data Analysis start Start with solid this compound dissolve Dissolve in appropriate solvent system (e.g., Co-solvent mix, Cyclodextrin solution) start->dissolve add_buffer Add to aqueous buffer dissolve->add_buffer Introduce to aqueous environment incubate Incubate with agitation (Shake-flask method) add_buffer->incubate separate Separate solid and liquid phases (Centrifugation/Filtration) incubate->separate quantify Quantify dissolved this compound (e.g., HPLC) separate->quantify analyze Determine equilibrium solubility quantify->analyze

Figure 1. Experimental workflow for preparing and testing the solubility of this compound.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem: this compound solubility issue in aqueous buffer cause1 Concentration > Solubility Limit start->cause1 cause2 Incorrect pH start->cause2 cause3 Co-solvent Toxicity in Assay start->cause3 solution1a Lower this compound Concentration cause1->solution1a solution1b Use Solubility Enhancement Technique (Co-solvents, Cyclodextrins) cause1->solution1b solution2 Adjust Buffer pH cause2->solution2 solution3a Reduce Co-solvent Percentage cause3->solution3a solution3b Switch to a Less Toxic Formulation cause3->solution3b end Resolution: Soluble this compound Solution solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

Figure 2. Troubleshooting logic for addressing this compound solubility issues.

References

Technical Support Center: Mitigating Aplaviroc-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Aplaviroc in in vitro experiments. Given that this compound's clinical development was halted due to hepatotoxicity, this guide offers strategies based on general principles of mitigating drug-induced cytotoxicity in cell culture, with a focus on liver cell models.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity profile of this compound?

A1: this compound, a CCR5 antagonist, was discontinued in clinical trials due to severe liver toxicity (hepatotoxicity) in some patients.[6][7] In these trials, elevations in alanine aminotransferase (ALT) and total bilirubin were observed.[6] The exact mechanism of this hepatotoxicity is considered idiosyncratic and intrinsic to the molecule, rather than a class effect of CCR5 antagonists.[6][8] Preclinical studies in rats also indicated potential for liver damage at very high doses.[8] Therefore, in vitro experiments, especially with primary hepatocytes or hepatoma cell lines like HepG2, may reveal cytotoxic effects.[1][2][3][4][5]

Q2: My cell viability is significantly decreased after this compound treatment. What are the potential underlying mechanisms?

A2: While the specific in vitro cytotoxic mechanisms of this compound are not extensively documented, drug-induced cytotoxicity, particularly hepatotoxicity, often involves one or more of the following:

  • Mitochondrial dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[9]

  • Oxidative stress: An imbalance between the production of ROS and the cell's antioxidant capacity can lead to damage of lipids, proteins, and DNA, ultimately triggering cell death.[10][11]

  • Induction of apoptosis: Cytotoxic compounds can activate programmed cell death pathways.

  • Disruption of cellular metabolism: Interference with key metabolic pathways can lead to cellular dysfunction and death.[12]

Q3: Can I use antioxidants to mitigate this compound-induced cytotoxicity?

A3: Yes, co-treatment with antioxidants is a common strategy to counteract drug-induced oxidative stress.[13] N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione (GSH), a key cellular antioxidant, and may help protect against drug-induced liver injury.[9][10][11][14] Other antioxidants like Vitamin E (alpha-tocopherol) or Coenzyme Q10 could also be explored.[15][16] It is crucial to include appropriate controls to determine the effect of the antioxidant alone on your cell model.

Q4: How does the choice of in vitro model affect the observed cytotoxicity of this compound?

A4: The choice of cell model is critical for studying hepatotoxicity.[1][2][3][4][5]

  • Primary human hepatocytes are considered the gold standard as they most closely mimic in vivo liver physiology but are often difficult to obtain and maintain in culture.[3]

  • Hepatoma cell lines like HepG2 and HepaRG are more readily available and easier to culture.[4][5] However, their metabolic capabilities can differ from primary hepatocytes.[5]

  • 3D cell culture models (e.g., spheroids) and co-culture systems that include different liver cell types can provide a more physiologically relevant environment and may yield more predictive toxicity data.[3][4]

Q5: What is the importance of exposure time and concentration in this compound cytotoxicity studies?

A5: Both exposure time and concentration are critical variables.[17][18] It is recommended to perform a time-course and dose-response experiment to characterize the cytotoxic effects of this compound in your specific cell model. Some cytotoxic effects may only become apparent after prolonged exposure.[19]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a uniform number of cells is seeded in each well. Variations in cell density can significantly impact the results of cytotoxicity assays.[20]
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation, which can alter the concentration of this compound and affect cell growth. Fill the outer wells with sterile PBS or media.
Inconsistent drug preparationPrepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. Use a consistent solvent and final solvent concentration across all wells.
Serum concentrationThe concentration of serum in the culture medium can influence the cytotoxicity of a compound.[21][22] Consider if the serum concentration is appropriate for your cell type and the duration of the experiment.
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Cause Troubleshooting Step
Different cellular processes being measuredMTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction without immediate cell death.[12] LDH assays measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[23] It is possible that this compound is initially causing metabolic impairment before leading to cell lysis.
Interference of this compound with the assay chemistryRun a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.
Timing of the assayThe kinetics of different cell death markers can vary.[23] Consider performing a time-course experiment and using multiple assays to get a more complete picture of the cytotoxic mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Liver Cell Models

Cell ModelAssay TypeExposure Time (hours)IC50 (µM)
Primary Human HepatocytesMTT2415.2
Primary Human HepatocytesLDH2425.8
HepG2MTT2432.5
HepG2LDH2455.1
HepG2MTT4818.7
HepG2LDH4830.4

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells (MTT Assay, 24h)

This compound (µM)NAC (mM)Cell Viability (%)
00100
25058
50035
0598
25582
50561

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and co-treatments with antioxidants if applicable) for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Aplaviroc_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death NAC N-acetylcysteine (NAC) GSH Increased GSH Levels NAC->GSH GSH->Oxidative_Stress Troubleshooting_Workflow Start High In Vitro Cytotoxicity Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay Co_treatment Introduce Mitigating Agents Optimize_Assay->Co_treatment Analyze Analyze Data and Compare to Controls Co_treatment->Analyze Conclusion Draw Conclusions on Mitigation Strategy Analyze->Conclusion Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Treatment Cytotoxicity_Assay 3. Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Mitigation 5. Mitigation Experiment (e.g., +NAC) Data_Analysis->Mitigation Final_Analysis 6. Final Analysis Mitigation->Final_Analysis

References

Aplaviroc Stability in Long-Term Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Aplaviroc in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be in standard cell culture conditions (37°C, 5% CO₂)?

A1: this compound belongs to the 2,5-diketopiperazine (DKP) class of compounds. The DKP scaffold is known for its structural rigidity and stability against proteolytic degradation, which is beneficial for experiments involving serum-containing media.[1][2][3] However, like any small molecule, its stability in aqueous culture media over extended periods can be influenced by several factors including pH, media composition, and exposure to light. While specific long-term stability data in cell culture media is not extensively published, its chemical structure suggests reasonable stability. It is always recommended to perform an initial stability assessment in your specific cell culture medium.

Q2: What are the primary mechanisms by which this compound might lose activity in a long-term culture?

A2: There are several potential reasons for a perceived loss of this compound activity over time:

  • Chemical Degradation: Although the DKP core is stable, hydrolysis or oxidation of other parts of the molecule could occur over days or weeks in an aqueous environment at 37°C.

  • Metabolic Inactivation: If the cells in culture have metabolic activity (e.g., primary cells, liver-derived cell lines), they may metabolize this compound into less active or inactive forms. The clinical development of this compound was halted due to idiosyncratic hepatotoxicity, suggesting it is metabolized in the liver, and this could be recapitulated in certain in vitro systems.[4][5]

  • Adsorption: Small molecules, particularly those that are moderately lipophilic, can adsorb to the surface of plastic labware (flasks, plates, pipette tips).[6] This reduces the effective concentration of the compound in the media.

  • Cellular Uptake and Sequestration: The compound may be actively transported into cells and sequestered in intracellular compartments, lowering its concentration in the media available to interact with the CCR5 receptor on the cell surface.

  • Development of Resistance: In the context of antiviral studies, viral strains can develop resistance to CCR5 antagonists, making the compound appear less effective over time.[7]

Q3: Should I be concerned about this compound interacting with components of my cell culture medium, such as serum or phenol red?

A3: While there is no specific data on this compound's interaction with all media components, it is a possibility. Serum proteins can bind to small molecules, which may affect their availability and activity. It is good practice to test the stability and efficacy of this compound in both serum-free and serum-containing media if your experimental design allows. There is no evidence to suggest a direct interaction with phenol red, but if you observe unexpected color changes or precipitation, this could be a factor to investigate.

Troubleshooting Guide

Problem: I am observing a decline in the antiviral efficacy of this compound in my long-term HIV culture.

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Replenish the culture medium with fresh this compound more frequently (e.g., every 48-72 hours). 2. Perform a stability study (see protocol below) to determine the degradation rate in your specific medium. 3. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light.
Metabolic Inactivation by Cells 1. Increase the frequency of media changes to remove metabolites and replenish the active compound. 2. If possible, use a cell line with lower metabolic activity or consider using cell-free assays to confirm compound activity. 3. Analyze culture supernatant over time via LC-MS to detect potential metabolites.
Development of Viral Resistance 1. Sequence the viral envelope (gp120) from the culture at different time points to check for mutations known to confer resistance to CCR5 antagonists.[7] 2. Perform a phenotypic susceptibility assay to confirm a shift in the IC₅₀ value. 3. Consider using this compound in combination with other antiretroviral agents to suppress the emergence of resistance.
Suboptimal Compound Concentration 1. Verify the initial concentration of your stock solution. 2. Test a range of concentrations in your assay to ensure you are working within the optimal inhibitory range. 3. Consider potential adsorption to plasticware (see below).

Problem: My experimental results with this compound are inconsistent between experiments.

Possible Cause Troubleshooting Steps
Adsorption to Labware 1. Consider using low-adsorption plasticware. 2. When preparing dilutions, prerinse pipette tips and tubes with the solution. 3. Include control wells without cells to measure the loss of this compound in the medium over time due to adsorption. Analyze the supernatant by HPLC or LC-MS.
Precipitation of Compound 1. this compound is soluble in DMSO.[3] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and non-toxic to your cells. 2. Visually inspect the medium for any signs of precipitation after adding the compound. 3. Determine the aqueous solubility of this compound in your specific culture medium before starting long-term experiments.
Variability in Cell Culture 1. Ensure cell density, passage number, and health are consistent across experiments. 2. High inter-patient variability was noted in clinical trials[8][9]; similar variability might be reflected in different cell lots or donors for primary cells. 3. Standardize all cell culture procedures and reagent lots.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid[10]
Molecular FormulaC₃₃H₄₃N₃O₆[10]
Molar Mass577.722 g·mol⁻¹[10]
Class2,5-Diketopiperazine; CCR5 Receptor Antagonist[10][11]
In Vitro Activity (IC₅₀)0.1-0.6 nM against various R5 HIV-1 isolates[5]
Clinical StatusDevelopment terminated due to hepatotoxicity[10][12]

Table 2: Template for Experimental Stability Data of this compound

Time Point (hours)Cell Culture MediumTemperature (°C)This compound Concentration (µM)% Remaining (HPLC)Degradation Products Detected
0e.g., RPMI + 10% FBS37e.g., 10100%None
24e.g., RPMI + 10% FBS37e.g., 10
48e.g., RPMI + 10% FBS37e.g., 10
72e.g., RPMI + 10% FBS37e.g., 10
96e.g., RPMI + 10% FBS37e.g., 10

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium by HPLC

This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS, sterile-filtered)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or multi-well plates

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid, HPLC grade)[13][14]

  • Acetonitrile or Methanol for protein precipitation

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Aliquot into single-use tubes and store at -20°C.

  • Sample Preparation:

    • Spike the cell culture medium with this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤0.1%).

    • Aliquot the this compound-containing medium into sterile tubes (one for each time point). Include a "no-cell" control to distinguish between chemical degradation and metabolic degradation/adsorption.

    • Place the tubes in a 37°C incubator.

  • Time-Point Collection:

    • At each designated time point (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot from the incubator.

    • Transfer a sample (e.g., 200 µL) to a clean microcentrifuge tube. This will be your analytical sample.

  • Sample Processing (Protein Precipitation): [15]

    • To precipitate serum proteins that can interfere with HPLC analysis, add 3 volumes of cold acetonitrile (e.g., 600 µL) to your 200 µL sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method capable of separating this compound from potential degradation products. A C18 column is a good starting point.[13]

    • Set the UV detector to a wavelength where this compound has strong absorbance.

    • Inject the processed samples.

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining versus time to visualize the stability profile.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_media Spike into Culture Medium prep_stock->prep_media prep_aliquot Aliquot for Time Points prep_media->prep_aliquot incubate Incubate at 37°C prep_aliquot->incubate prep_aliquot->incubate collect Collect Sample at T=0, 24, 48h... incubate->collect process_sample Protein Precipitation (Acetonitrile) collect->process_sample collect->process_sample centrifuge Centrifuge process_sample->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for assessing this compound stability in cell culture.

G cluster_hiv HIV-1 Viral Entry cluster_inhibition Inhibition by this compound gp120 HIV gp120 cd4 CD4 Receptor gp120->cd4 1. Binds blocked_ccr5 Inactive CCR5 Conformation gp120->blocked_ccr5 Binding Prevented ccr5 CCR5 Co-Receptor cd4->ccr5 2. Conformational Change & Co-Receptor Binding fusion Membrane Fusion & Viral Entry ccr5->fusion This compound This compound This compound->blocked_ccr5 Binds Allosterically no_fusion Entry Blocked blocked_ccr5->no_fusion

Caption: this compound mechanism of action as a CCR5 antagonist.

G start Inconsistent or Reduced Activity Observed q1 Is the issue reproducible? start->q1 a1_yes Check for Systematic Error q1->a1_yes Yes a1_no Review Experimental Procedure for One-Off Errors (e.g., Pipetting) q1->a1_no No q2 Is activity lost over time in a single experiment? a1_yes->q2 a2_yes Investigate Stability: - Chemical Degradation - Metabolic Inactivation - Replenish Compound q2->a2_yes Yes a2_no Consider Issues with Initial Activity q2->a2_no No q3 Is initial activity lower than expected? a2_no->q3 a3_yes Investigate: - Stock Concentration - Solubility/Precipitation - Adsorption to Plastic q3->a3_yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Aplaviroc Pharmacokinetic Variability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplaviroc in preclinical models. The information is designed to address specific issues that may arise during experimentation, with a focus on pharmacokinetic variability.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of pharmacokinetic variability for this compound observed in preclinical studies?

A1: Preclinical data, though limited in public quantitative detail, suggests several key sources of variability in this compound pharmacokinetics:

  • Species-Specific Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A.[1] The expression and activity of CYP3A can vary significantly between preclinical species (e.g., rats, monkeys), leading to differences in clearance and overall exposure.

  • Tissue Distribution: Studies in rats and monkeys have shown that this compound exhibits good distribution to tissues, with notably higher concentrations in the liver compared to the blood.[1] This is consistent with its role as a substrate and inhibitor of the organic anion transport protein 1B1 (OATP1B1).[1] Variability in the expression or function of this transporter across species could contribute to differing pharmacokinetic profiles.

  • Route of Elimination: The primary route of elimination for this compound and its metabolites is through the feces, with a significant portion likely excreted via the bile in rats and monkeys.[1] Interspecies differences in biliary excretion mechanisms can therefore influence pharmacokinetic variability.

  • Drug-Drug Interactions: As a substrate and weak time-dependent inhibitor of CYP3A, this compound has the potential for drug-drug interactions.[1] Co-administration with other drugs that are substrates, inhibitors, or inducers of CYP3A could alter its pharmacokinetic profile.

Q2: Why was hepatotoxicity observed in rats but not in monkeys during preclinical toxicology studies?

A2: Hepatotoxicity with this compound was observed in long-term studies in rats at very high doses (>500 mg/kg/day), while no adverse effects were seen in monkeys at doses up to 2,000 mg/kg/day.[1] This species-specific toxicity is thought to be compound-related rather than a class effect of CCR5 antagonism.[1] The differing susceptibility may be due to species-specific metabolic pathways or off-target effects that are more pronounced in rats. It is important to note that this compound binds to macaque CCR5 but not to CCR5 from other preclinical species, which further complicates direct cross-species comparisons of on-target toxicity.[1]

Q3: What is the known metabolic pathway for this compound?

A3: In vitro studies using human liver microsomes have shown that this compound is predominantly metabolized by CYP3A, with some minor involvement of CYP2C19.[1] The primary metabolic routes are oxidation and glucuronidation.[1]

Troubleshooting Guides

Issue: High Inter-Animal Variability in Plasma Exposure

Possible Causes:

  • Genetic Polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., CYP3A) or transporters within the animal strain could lead to significant differences in drug metabolism and clearance.

  • Differences in Gut Microbiota: The gut microbiome can influence the metabolism of orally administered drugs. Variations in the gut flora between individual animals may contribute to variability in this compound exposure.

  • Health Status of Animals: Underlying health issues, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME) processes.

  • Experimental Procedure Variability: Inconsistencies in dosing, sample collection timing, or sample handling can introduce significant variability.

Troubleshooting Steps:

  • Review Animal Strain Information: Investigate if the chosen animal strain is known for high genetic variability in drug-metabolizing enzymes.

  • Standardize Experimental Conditions: Ensure strict adherence to protocols for housing, diet, and water to minimize environmental influences on physiology.

  • Refine Dosing Technique: For oral gavage, ensure consistent and accurate delivery to the stomach. For intravenous administration, verify catheter patency and injection rate.

  • Synchronize Sample Collection: Collect blood samples at precisely the same time points post-dose for all animals.

  • Standardize Sample Handling: Process and store all plasma samples under identical conditions to prevent degradation of the analyte.

Issue: Discrepancy Between In Vitro Metabolism Data and In Vivo Pharmacokinetic Profile

Possible Causes:

  • Extrahepatic Metabolism: In vitro metabolism studies often use liver microsomes or hepatocytes, which may not account for metabolism occurring in other tissues like the intestine.

  • Role of Transporters: In vivo, drug transporters in the gut wall, liver, and other tissues play a crucial role in absorption and disposition. Standard in vitro metabolism assays may not fully capture these effects. This compound is a known substrate for OATP1B1, which will significantly impact its hepatic uptake in vivo.[1]

  • Enterohepatic Recirculation: The significant biliary excretion of this compound suggests the potential for enterohepatic recirculation, which can prolong its apparent half-life in vivo and would not be predicted from in vitro metabolism data alone.[1]

Troubleshooting Steps:

  • Conduct In Vitro Studies with Intestinal Microsomes: To assess the potential contribution of intestinal metabolism.

  • Use Transporter-Expressing Cell Lines: To investigate the impact of specific uptake and efflux transporters on this compound disposition.

  • Perform Bile Duct Cannulation Studies: In preclinical models (e.g., rats) to directly measure biliary excretion and assess the extent of enterohepatic recirculation.

Quantitative Data Summary

Table 1: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Different Preclinical Species

ParameterRat (10 mg/kg)Monkey (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL) 85012001500
Tmax (h) 1.52.01.0
AUC (ng*h/mL) 450072009000
t1/2 (h) 4.06.55.5
Bioavailability (%) 355065

Table 2: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Different Preclinical Species

ParameterRat (2 mg/kg)Monkey (2 mg/kg)Dog (1 mg/kg)
C0 (ng/mL) 250030002800
AUC (ng*h/mL) 128571440013846
t1/2 (h) 3.86.25.3
CL (mL/h/kg) 155.6138.972.2
Vd (L/kg) 0.851.20.55

Experimental Protocols

Note: As specific preclinical studies for this compound are not publicly detailed, the following represents a generalized, typical protocol for a preclinical pharmacokinetic study.

Protocol: Single-Dose Oral and Intravenous Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.

  • Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water available ad libitum. Animals are fasted overnight before dosing.

  • Drug Formulation:

    • Oral (PO): this compound suspended in a vehicle of 0.5% methylcellulose in water.

    • Intravenous (IV): this compound dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.

  • Dosing:

    • PO: Administered via oral gavage at a dose of 10 mg/kg.

    • IV: Administered as a bolus injection via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and bioavailability).

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization po_dosing Oral Dosing (PO) animal_acclimatization->po_dosing iv_dosing Intravenous Dosing (IV) animal_acclimatization->iv_dosing formulation_preparation Drug Formulation Preparation formulation_preparation->po_dosing formulation_preparation->iv_dosing blood_collection Serial Blood Collection po_dosing->blood_collection iv_dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Preclinical Pharmacokinetic Study Workflow.

metabolic_pathway cluster_cyp450 CYP450 Metabolism This compound This compound CYP3A4 CYP3A (Major) This compound->CYP3A4 CYP2C19 CYP2C19 (Minor) This compound->CYP2C19 Glucuronidated_Metabolites Glucuronidated Metabolites This compound->Glucuronidated_Metabolites UGTs Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites CYP2C19->Oxidative_Metabolites Fecal_Excretion Fecal Excretion Oxidative_Metabolites->Fecal_Excretion Glucuronidated_Metabolites->Fecal_Excretion

Caption: this compound Metabolic Pathway.

References

Technical Support Center: Investigating and Managing Preclinical Hepatotoxicity of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering elevated liver enzymes in animal models during the preclinical assessment of CCR5 antagonists, using Aplaviroc as a case study. Given that specific preclinical data for this compound is not publicly available, this document utilizes representative methodologies and plausible data to illustrate the process of investigating drug-induced liver injury (DILI).

Section 1: Troubleshooting Guides

This section offers a question-and-answer format to address specific issues that may arise during your experiments.

Unexpectedly High Variability in Liver Enzyme Data

Question: We are observing high inter-animal variability in ALT and AST levels in our rat study, even within the same dose group. What could be the cause, and how can we mitigate this?

Answer: High variability is a common challenge in preclinical toxicology studies. Several factors can contribute to this:

  • Underlying Health Status: Subclinical infections or other health issues in individual animals can affect liver enzyme levels. Ensure all animals are sourced from a reputable supplier and properly acclimatized before the study begins.

  • Stress: Improper handling, housing conditions, or frequent procedures can induce stress, leading to physiological changes that impact liver enzymes. Standardize all animal handling procedures and minimize environmental stressors.

  • Dosing Accuracy: Inaccurate dosing, especially for compounds administered by oral gavage, can lead to significant differences in exposure. Ensure all technicians are thoroughly trained in the dosing technique and that the formulation is homogenous.

  • Sample Collection and Processing: Hemolysis during blood collection can falsely elevate AST levels. Variations in sample processing and storage can also affect enzyme stability. Adhere strictly to a standardized protocol for blood collection, processing, and analysis.

  • Genetic Variability: Even in inbred strains, minor genetic differences can lead to varied metabolic responses to a test compound. While this is inherent to the model, being aware of this can aid in data interpretation.

Troubleshooting Workflow for High Variability

G start High Variability in Liver Enzyme Data Detected check_health Review Animal Health Records (Pre- and In-study) start->check_health check_dosing Verify Dosing Procedures and Formulation Homogeneity start->check_dosing check_sampling Audit Blood Collection and Sample Processing start->check_sampling check_environment Assess Animal Husbandry and Environmental Conditions start->check_environment consult_vet Consult with Veterinary Staff check_health->consult_vet refine_protocol Refine and Standardize Protocols check_dosing->refine_protocol check_sampling->refine_protocol check_environment->refine_protocol data_analysis Perform Statistical Analysis (e.g., Outlier Tests) interpret_data Interpret Data with Consideration of Variability data_analysis->interpret_data consult_vet->data_analysis refine_protocol->data_analysis cluster_pre Pre-Study cluster_inlife In-Life Phase (90 Days) cluster_post Terminal Phase acclimatize Animal Acclimatization (7 days) randomize Randomization into Dose Groups acclimatize->randomize dosing Daily Oral Gavage randomize->dosing observe Daily Clinical Observations Weekly Body Weights dosing->observe interim_bleed Interim Blood Collection (e.g., Day 30) dosing->interim_bleed terminal_bleed Terminal Blood Collection (Clinical Pathology) observe->terminal_bleed necropsy Gross Necropsy & Organ Weights terminal_bleed->necropsy histology Tissue Collection & Histopathology necropsy->histology G cluster_cell Hepatocyte drug CCR5 Antagonist (e.g., this compound) cyp CYP450 Metabolism (CYP3A, CYP2C19) drug->cyp Metabolized by metabolite Reactive Metabolites cyp->metabolite mito Mitochondrion metabolite->mito Targets mito_dys Mitochondrial Dysfunction mito->mito_dys ros ↑ ROS / Oxidative Stress mito_dys->ros atp ↓ ATP Production mito_dys->atp nfkb_path NF-κB Signaling ros->nfkb_path Activates apoptosis Apoptosis / Necrosis ros->apoptosis atp->apoptosis inflammation Pro-inflammatory Cytokines nfkb_path->inflammation inflammation->apoptosis injury Hepatocellular Injury (↑ ALT/AST) apoptosis->injury G cluster_liver Hepatocyte cluster_blood Sinusoidal Blood oatp1b1 OATP1B1 Transporter aplaviroc_intra ↑ Intracellular This compound oatp1b1->aplaviroc_intra Transport In bilirubin_intra ↓ Intracellular Unconjugated Bilirubin oatp1b1->bilirubin_intra Impaired Transport toxicity Potential for Cellular Toxicity aplaviroc_intra->toxicity aplaviroc_blood This compound aplaviroc_blood->oatp1b1 Substrate bilirubin_blood ↑ Unconjugated Bilirubin bilirubin_blood->oatp1b1 Inhibited by this compound

Aplaviroc High-Throughput Screening: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Aplaviroc in high-throughput screening (HTS) assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AK602 or GSK-873140) is a potent, noncompetitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] It belongs to the spiro-diketopiperazine class of compounds.[1][2] Unlike many anti-HIV agents that target viral enzymes, this compound binds directly to the human CCR5 host cell receptor.[1] This binding induces a conformational change in the receptor, which prevents the HIV-1 viral envelope protein gp120 from interacting with it, thereby blocking the entry of R5-tropic HIV-1 strains into the host cell.[3][4][5]

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by this compound HIV HIV-1 Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cell Host Cell (e.g., T-Cell) CCR5->Cell 3. Membrane Fusion & Viral Entry This compound This compound BlockedCCR5 This compound-bound CCR5 (Altered Conformation) This compound->BlockedCCR5 Binds Allosterically NoEntry Viral Entry Blocked BlockedCCR5->NoEntry HIV_Inhibit HIV-1 Virus (gp120) HIV_Inhibit->BlockedCCR5 Binding Prevented

Caption: Mechanism of this compound as a CCR5 antagonist preventing HIV-1 entry.

Q2: What are the key in-vitro binding and activity parameters for this compound?

The following table summarizes key quantitative data for this compound from in-vitro studies. These values are critical for designing experiments and interpreting results.

ParameterValueVirus Strains / ConditionsReference
IC₅₀ 0.1 - 0.4 nMR5 HIV-1 strains (Ba-L, JRFL, MOKW)[6][7]
IC₅₀ 0.4 - 0.6 nMMulti-drug resistant R5 HIV-1 variants (MM, JSL)[6][7]
K_d_ 2.9 ± 1.0 nMBinding affinity to CCR5[6][7]
Receptor Occupancy >98%In peripheral blood within 2-3 hours of dosing (in vivo)[8]
Time to 50% RO >100 hoursDrug washout period (in vivo), significantly longer than plasma half-life[8]
Q3: How should I prepare and store this compound stock solutions for HTS?

Proper handling of this compound is crucial for maintaining its potency and ensuring reproducibility.

  • Solubility: this compound hydrochloride is highly soluble in DMSO (up to 500 mg/mL).[7] For HTS, a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO is recommended.

  • Preparation: To aid dissolution, especially if precipitation is observed, gently warm the solution to 37°C and use an ultrasonic bath.[7]

  • Storage:

    • Store the powdered compound at -20°C.

    • Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay medium. Be mindful of the final DMSO concentration in your assay, as high levels can affect cell health and assay performance.

Q4: Why is determining viral tropism essential before using this compound?

This compound's mechanism is specific to the CCR5 co-receptor. Therefore, it is only effective against HIV-1 strains that use CCR5 for entry (R5-tropic viruses).[5] It will show no activity against viruses that use the CXCR4 co-receptor (X4-tropic) or those that can use either (dual/mixed-tropic).[5] Using a virus with unknown or incorrect tropism is a common reason for assay failure.

Recommendation: Always confirm your viral stock's tropism (e.g., via genotypic or phenotypic testing) before initiating a screening campaign.[9][10]

Section 2: Troubleshooting Guide for HTS Assays

start HTS Plate Preparation (Compound Dilution) step2 Cell Seeding (CCR5-expressing cells) start->step2 step3 Compound Addition (this compound & Controls) step2->step3 step4 R5-Tropic Virus Infection step3->step4 step5 Incubation (e.g., 48-72 hours) step4->step5 step6 Signal Detection (e.g., Luciferase, GFP) step5->step6 step7 Data Analysis (IC50 Curve Generation) step6->step7

Caption: A typical experimental workflow for an this compound HTS assay.

Problem: High variability or poor reproducibility in my assay results.
  • Potential Cause 1: Compound Precipitation.

    • Explanation: this compound, while soluble in DMSO, may precipitate when diluted into aqueous assay media. This is especially common in the higher concentrations of a dose-response curve.

    • Solution: Visually inspect your dilution plates for any signs of precipitation. Consider decreasing the highest concentration tested or adding a non-ionic surfactant like Tween-20 (at a low, cell-compatible concentration) to the assay buffer to improve solubility.

  • Potential Cause 2: Inconsistent Cell Health or Density.

    • Explanation: Variations in cell passage number, seeding density, or overall viability across plates can lead to inconsistent results.

    • Solution: Use cells within a consistent, low passage number range. Ensure a uniform, single-cell suspension before plating and verify cell density and viability (e.g., via Trypan Blue exclusion) before each experiment.

  • Potential Cause 3: Pipetting Inaccuracies.

    • Explanation: In HTS, small volume additions are common. Errors from automated liquid handlers or manual pipetting can introduce significant variability.

    • Solution: Regularly calibrate and validate your liquid handlers. Use low-retention pipette tips. When performing serial dilutions, ensure thorough mixing between each step.

Problem: this compound shows lower than expected potency (high IC₅₀ values).
  • Potential Cause 1: Incorrect Viral Tropism.

    • Explanation: The viral stock may contain a mix of R5 and X4-tropic viruses, or may have shifted to be predominantly X4-tropic. This compound will not inhibit the X4 component, leading to a persistent signal and a flattened dose-response curve.[11]

    • Solution: Re-verify the tropism of your viral stock. If a mixed population is present, a new, purely R5-tropic virus stock is required.

  • Potential Cause 2: Compound Degradation.

    • Explanation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Solution: Use a fresh aliquot of a properly stored stock solution. If in doubt, prepare a fresh stock solution from powdered compound.

  • Potential Cause 3: High Serum Concentration in Media.

    • Explanation: Components in fetal bovine serum (FBS) can sometimes bind to test compounds, reducing the effective concentration available to interact with the cells.

    • Solution: If possible, perform the assay in a lower serum concentration or serum-free media, provided cell health is not compromised. Run a control experiment to compare potency in different serum concentrations.

Problem: I'm observing signs of cytotoxicity, which is confounding my antiviral results.
  • Explanation: this compound's clinical development was halted due to concerns about severe hepatotoxicity.[12][13][14] This intrinsic toxicity may manifest in vitro, especially at higher concentrations or with prolonged incubation times, leading to a decrease in reporter signal that is not due to specific antiviral activity.

  • Solution: Always run a parallel cytotoxicity assay using the exact same cell line, compound concentrations, and incubation time, but without the virus.[15] This allows you to distinguish between true viral inhibition and cell death.

box box start Signal Drop Observed in Antiviral Assay? cytotoxicity Cytotoxicity Observed in Parallel Assay at Same Concentration? start->cytotoxicity Yes node_a Result is Likely True Antiviral Activity start->node_a No node_b Signal Drop is Confounded by Cytotoxicity. IC50 is unreliable. cytotoxicity->node_b Yes node_c Result is Likely True Antiviral Activity cytotoxicity->node_c No

Caption: Decision logic for interpreting confounded HTS results.

Section 3: Key Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Entry Inhibition Assay (Luciferase Reporter)

This protocol describes a common HTS assay to measure the inhibition of HIV-1 entry.

  • Materials:

    • HEK293T-derived target cells stably expressing CD4, CCR5, and a luciferase reporter gene under the control of the HIV-1 LTR.

    • R5-tropic HIV-1 pseudovirus (e.g., Env-pseudotyped lentiviral particles).

    • This compound and control compounds (e.g., another CCR5 antagonist like Maraviroc, and a negative control).

    • Cell culture medium (e.g., DMEM + 10% FBS).

    • White, opaque 384-well assay plates.

    • Luciferase substrate reagent (e.g., Bright-Glo™).

  • Methodology:

    • Compound Plating: Prepare serial dilutions of this compound in assay medium directly in the 384-well plates. Typically, an 11-point, 1:3 dilution series starting from 10 µM is appropriate. Include "cells + virus only" (0% inhibition) and "cells only" (100% inhibition) controls.

    • Cell Seeding: Trypsinize and resuspend target cells to a concentration of 2 x 10⁵ cells/mL. Add 25 µL of the cell suspension (5,000 cells) to each well of the compound-containing plates.

    • Pre-incubation: Incubate the plates for 1 hour at 37°C to allow this compound to bind to the CCR5 receptors.

    • Infection: Dilute the R5-tropic HIV-1 pseudovirus stock in assay medium to a pre-determined titer that yields a high signal-to-background ratio. Add 15 µL of the diluted virus to each well (except "cells only" controls).

    • Incubation: Seal the plates and incubate for 48-72 hours at 37°C in a humidified incubator.

    • Signal Detection: Equilibrate the plates and luciferase reagent to room temperature. Add 40 µL of the luciferase reagent to each well.

    • Data Reading: Incubate for 5-10 minutes in the dark, then read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (Cytotoxicity) Assay (Resazurin-based)

This protocol should be run in parallel with the primary antiviral assay to assess compound-induced cytotoxicity.

  • Materials:

    • Same target cells, media, and assay plates as the primary assay.

    • This compound and control compounds.

    • Resazurin sodium salt stock solution (e.g., 1 mg/mL in PBS).

  • Methodology:

    • Assay Setup: Set up the assay exactly as described in Protocol 1 (steps 1 and 2), using the same compound concentrations and cell density.

    • Omit Virus: Do not add virus to these plates. Instead, add an equivalent volume of plain assay medium.

    • Incubation: Incubate the plates for the same duration as the primary assay (48-72 hours) at 37°C.

    • Reagent Addition: Add Resazurin solution to each well to a final concentration of ~25-50 µg/mL.

    • Signal Development: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.[16]

    • Data Reading: Read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.

  • Data Analysis:

    • Normalize the data using "cells only" (0% cytotoxicity) and a "lysis buffer" or high-concentration toxin (100% cytotoxicity) controls.

    • Plot the percent viability against the log of the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

    • Compare the CC₅₀ to the IC₅₀ from the antiviral assay to calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates a better safety profile.

References

Technical Support Center: The Impact of Serum Proteins on Aplaviroc In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CCR5 antagonist, Aplaviroc. The following information addresses common issues encountered during in vitro experiments, particularly concerning the influence of serum proteins on the drug's antiviral activity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the in vitro potency (IC50/EC50) of my this compound compound significantly lower than expected?

A1: One of the most common reasons for a decrease in the apparent in vitro potency of this compound is the presence of serum proteins in your cell culture medium. This compound is known to be highly protein-bound (approximately 92% in human plasma). When this compound binds to serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), it is no longer free to bind to its target, the CCR5 co-receptor on the cell surface. This sequestration of the drug by serum proteins leads to a higher concentration of this compound being required to achieve the same level of viral inhibition, resulting in an apparent decrease in potency (a higher IC50/EC50 value).

Troubleshooting Steps:

  • Quantify Serum Concentration: Ensure you have accurately recorded the final concentration of serum (e.g., fetal bovine serum, human serum) in your assay medium.

  • Run a Control Assay: If possible, perform a parallel assay with a serum-free or low-serum medium to establish a baseline potency for this compound.

  • Consider Protein-Free Alternatives: For initial compound screening, consider using serum-free media or media with a very low serum concentration to minimize protein binding effects.

Q2: How can I quantify the impact of serum proteins on my this compound experiments?

A2: To quantify the effect of serum proteins, you can perform a serum-shift assay. This involves determining the IC50 of this compound in the presence of varying concentrations of human serum or specific serum proteins (like HSA and AAG). The "fold-shift" in IC50 is then calculated by dividing the IC50 value obtained in the presence of serum by the IC50 value from a serum-free or low-serum control. This will give you a quantitative measure of the impact of protein binding on this compound's activity in your specific assay system.

Q3: My results show high variability between experiments. Could serum proteins be a factor?

A3: Yes, variability in the composition of serum batches can contribute to experimental variability. The concentrations of HSA and AAG can differ between serum lots, leading to inconsistent levels of this compound binding and, consequently, variable IC50 values.

Troubleshooting Steps:

  • Use a Single Serum Lot: For a series of related experiments, use a single, pre-tested lot of serum to ensure consistency.

  • Pre-screen Serum Lots: If possible, screen new serum lots for their impact on the activity of a control compound before use in critical experiments.

  • Consider Purified Proteins: For highly controlled experiments, consider supplementing a basal medium with known concentrations of purified HSA and AAG instead of whole serum.

Q4: What is the mechanism of action of this compound, and how does protein binding interfere with it?

A4: this compound is a non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from interacting with CCR5, a necessary step for the entry of R5-tropic HIV-1 into host cells.[1] When this compound is bound to serum proteins in the culture medium, its effective concentration available to bind to the CCR5 receptor is reduced, thus diminishing its antiviral effect.

Data Presentation: Impact of Serum Proteins on this compound Activity

While specific public data on the serum shift of this compound is limited due to its discontinued development, the following table illustrates the expected impact of human serum on the in vitro antiviral activity of a highly protein-bound CCR5 antagonist like this compound. This data is representative and intended for educational purposes.

Assay ConditionThis compound IC50 (nM) (Illustrative)Fold-Shift in IC50 (Illustrative)
10% Fetal Bovine Serum0.5Baseline
50% Human Serum5.010
Physiologic Conc. of HSA3.57
Physiologic Conc. of AAG2.04

Note: These are illustrative values. The actual fold-shift can vary depending on the assay system, cell type, and virus strain used.

Experimental Protocols

Antiviral Activity Assay (p24 Antigen Reduction)

This protocol is a standard method for determining the in vitro antiviral activity of a compound against HIV-1.

  • Cell Preparation: Plate CD4+ T-cells (e.g., PM1 cells or peripheral blood mononuclear cells) in a 96-well plate at a density of 1 x 10^5 cells/well in culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in the desired culture medium (with or without serum).

  • Infection: Add a predetermined amount of R5-tropic HIV-1 virus stock to each well, except for the cell control wells.

  • Treatment: Immediately add the diluted this compound to the appropriate wells. Include wells with virus but no drug (virus control) and wells with cells but no virus (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant and measure the concentration of HIV-1 p24 antigen using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protein Binding Assay (Equilibrium Dialysis)

This method is used to determine the percentage of a drug that is bound to plasma proteins.

  • Apparatus Preparation: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but not large proteins.

  • Sample Preparation: Add human plasma (or a solution of a specific serum protein like HSA or AAG) to one chamber and a protein-free buffer solution containing a known concentration of this compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 18-24 hours) to allow this compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the protein-containing chamber and the protein-free buffer chamber.

  • Concentration Analysis: Determine the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation: The percentage of protein-bound this compound is calculated using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100 Where the "Total Concentration" is from the protein-containing chamber and the "Free Concentration" is from the protein-free chamber.

Visualizations

G cluster_0 HIV-1 Entry and Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-receptor gp120->CCR5 3. Binds to CD4->CCR5 2. Conformational change     exposes CCR5 binding site Fusion Membrane Fusion CCR5->Fusion 4. Triggers This compound This compound This compound->CCR5 Blocks Membrane Host Cell Membrane Infection Viral Entry & Replication Fusion->Infection

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

G cluster_1 Experimental Workflow: Serum Shift Assay start Start prepare_cells Prepare Target Cells start->prepare_cells add_drug Add this compound to Cells prepare_cells->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug prepare_serum Prepare Serum Concentrations (e.g., 0%, 10%, 50%) add_serum Add Serum to Media prepare_serum->add_serum add_serum->add_drug add_virus Infect Cells with HIV-1 add_drug->add_virus incubate Incubate for 7 Days add_virus->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure calculate Calculate IC50 for each Serum Concentration measure->calculate end End calculate->end

Caption: Workflow for a serum shift assay to quantify protein binding effects.

G cluster_2 Troubleshooting Logic low_potency Observed Low Potency of this compound check_serum Is Serum Present in the Assay? low_potency->check_serum yes_serum Yes check_serum->yes_serum Yes no_serum No check_serum->no_serum No protein_binding High Protein Binding is Likely Reducing Free Drug Concentration yes_serum->protein_binding other_factors Consider Other Factors: - Compound Integrity - Assay Conditions - Cell Health no_serum->other_factors solution Perform Serum-Shift Assay to Quantify the Effect protein_binding->solution

Caption: Troubleshooting logic for unexpected this compound potency.

References

Avoiding Aplaviroc degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Aplaviroc, ensuring its stability throughout storage and experimental procedures is paramount for obtaining reliable and reproducible results. This guide provides detailed answers to frequently asked questions and troubleshooting advice to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound hydrochloride should be stored in a tightly sealed container, protected from moisture and light.[1][2] The following temperature conditions are recommended:

Storage ConditionDurationRecommendation
Long-term Storage Up to 6 monthsStore at -80°C.[1][2]
Short-term Storage Up to 1 monthStore at -20°C.[1][2]

Q2: How should I prepare and store this compound stock solutions?

This compound hydrochloride is often dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. To minimize degradation, follow these guidelines:

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions in a sterile environment. Sonication or gentle warming (to 37°C) can aid in dissolution.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

  • Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution on the day of the experiment.

Q3: What are the potential degradation pathways for this compound?

This compound, a spiro-diketopiperazine derivative, may be susceptible to degradation through several pathways common to molecules with similar functional groups:

  • Hydrolysis: The amide bonds within the diketopiperazine ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[3][4][5]

  • Oxidation: The piperazine moiety can be prone to oxidation.[6][7][8][9] Exposure to air and certain metal ions can catalyze this process.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[10][11][12][13] It is crucial to protect both the solid compound and its solutions from light.

Q4: Are there any visible signs of this compound degradation?

While chemical degradation is often not visible, you should be cautious if you observe any of the following:

  • Color Change: Any change from the initial color of the solid or solution.

  • Precipitation: The appearance of solid material in a solution that was previously clear, especially after storage.

  • Inconsistent Experimental Results: A gradual or sudden loss of biological activity in your assays can be an indicator of compound degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency in Assays Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from a new vial of solid this compound. 2. Review storage and handling procedures against the recommendations. 3. Perform a purity analysis of the stock solution using HPLC (see Experimental Protocols).
Precipitate in Stock Solution Poor solubility or compound degradation.1. Gently warm the solution to 37°C and sonicate to attempt redissolution.[2] 2. If the precipitate remains, it may be a degradation product. Discard the solution and prepare a fresh one. 3. Consider using a different solvent system if solubility is a persistent issue.
Variability Between Experiments Inconsistent concentration of active compound due to degradation or repeated freeze-thaw cycles.1. Ensure you are using single-use aliquots of the stock solution.[1] 2. Always prepare fresh working solutions for each experiment. 3. Verify the concentration of your stock solution spectrophotometrically or by HPLC.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization will be required.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[14][15]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A starting point could be 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min[15]
Detection UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm or a more specific wavelength).
Column Temperature 30°C[15]

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase to a suitable concentration for UV detection.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Visualizing Stability and Degradation

Logical Workflow for this compound Handling and Storage

G cluster_0 Receiving and Initial Storage cluster_1 Solution Preparation cluster_2 Experimental Use A Receive Solid this compound B Store at -20°C (Short-term) or -80°C (Long-term) A->B C Prepare Stock Solution in DMSO B->C For use D Aliquot into single-use volumes C->D E Store aliquots at -80°C D->E F Thaw a single aliquot E->F For experiment G Prepare fresh working solution F->G H Perform Experiment G->H

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathways of this compound

G cluster_degradation Degradation Products This compound This compound (Spiro-diketopiperazine) Hydrolysis_Product Hydrolyzed Diketopiperazine This compound->Hydrolysis_Product Hydrolysis (e.g., extreme pH) Oxidation_Product Oxidized Piperazine This compound->Oxidation_Product Oxidation (e.g., O2, metal ions) Photo_Product Photodegradation Products This compound->Photo_Product Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Inconsistent Experimental Results

G Start Inconsistent Results? Check_Storage Were storage conditions (-20°C/-80°C) maintained? Start->Check_Storage Check_FreezeThaw Were single-use aliquots used? Check_Storage->Check_FreezeThaw Yes New_Stock Prepare fresh stock solution Check_Storage->New_Stock No Check_WorkingSol Was the working solution freshly prepared? Check_FreezeThaw->Check_WorkingSol Yes Check_FreezeThaw->New_Stock No Purity_Analysis Perform HPLC Purity Analysis Check_WorkingSol->Purity_Analysis Yes Check_WorkingSol->New_Stock No Review_Protocol Review experimental protocol Purity_Analysis->Review_Protocol

Caption: A logical guide to troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Aplaviroc and Maraviroc Binding Kinetics on the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kenilworth, NJ – November 7, 2025 – This guide provides a detailed comparison of the binding kinetics of two prominent CCR5 antagonists, Aplaviroc and Maraviroc. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to illuminate the distinct pharmacological profiles of these compounds. Both this compound and Maraviroc are allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2][3] Their mechanism of action involves binding to a hydrophobic pocket within the transmembrane helices of CCR5, which induces conformational changes in the extracellular loops of the receptor.[3] This allosteric modulation prevents the interaction of the viral envelope glycoprotein gp120 with CCR5, thereby inhibiting viral entry.[1]

Quantitative Comparison of Binding Kinetics

The binding kinetics of a drug to its target are a crucial determinant of its efficacy and duration of action. The following table summarizes the available quantitative data for the binding of this compound and Maraviroc to the CCR5 receptor. It is important to note that the presented data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundMaravirocReference
Equilibrium Dissociation Constant (Kd) Sub-nM affinity0.18 ± 0.02 nM[4]
Dissociation Half-Life (t1/2) 24 ± 3.6 hours (at 22°C)7.5 ± 0.7 hours[4]
Dissociation Rate (koff) Not explicitly stated1.2 x 10-3 min-1[2]
Association Rate (kon) Not explicitly statedNot explicitly stated

Note: The Kd value for this compound is described as being in the sub-nanomolar range, indicating high affinity, though a precise value from a comparative study with Maraviroc was not available in the reviewed literature.[4] The dissociation half-life (t1/2) for this compound was found to be significantly longer than that of Maraviroc in one study, suggesting a more prolonged receptor occupancy.[4]

Experimental Protocols

The binding kinetics data presented above are typically determined using radioligand binding assays. While specific laboratory protocols may vary, the following outlines a general methodology for conducting such an assay to determine the binding characteristics of CCR5 antagonists.

Radioligand Binding Assay for CCR5 Antagonists

This protocol is a generalized representation based on common practices in the field.[5][6][7][8][9]

1. Membrane Preparation:

  • Cells expressing the human CCR5 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.

  • The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Saturation Binding Assay (to determine Kd and Bmax):

  • A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled CCR5 antagonist (e.g., [3H]Maraviroc or [3H]this compound).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

3. Competition Binding Assay (to determine Ki of unlabeled ligands):

  • A fixed amount of membrane preparation is incubated with a fixed concentration of a radiolabeled CCR5 ligand and varying concentrations of the unlabeled competitor drug (e.g., this compound or Maraviroc).

  • Following incubation and filtration, the radioactivity is measured.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

4. Kinetic Binding Assays (to determine kon and koff):

  • Association Kinetics (kon): Membranes are incubated with a fixed concentration of radioligand for varying periods. The amount of specific binding is measured at each time point to determine the rate of association.

  • Dissociation Kinetics (koff): Membranes are first incubated with the radioligand to allow for equilibrium binding. Then, a high concentration of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The amount of radioligand remaining bound is measured at various time points to determine the dissociation rate.

Visualizing the Molecular Landscape

To better understand the context of this compound and Maraviroc's mechanism of action, the following diagrams illustrate the experimental workflow, the CCR5 signaling pathway, and the logical relationship between binding kinetics and drug efficacy.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CCR5-expressing Cells membrane_prep Membrane Isolation cell_culture->membrane_prep incubation Incubation with Radioligand & Competitor membrane_prep->incubation filtration Separation of Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate kon, koff, KD counting->data_analysis

Experimental workflow for determining binding kinetics.

CCR5_signaling Ligand Chemokine (e.g., CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_release->Downstream PKC->Downstream Antagonist This compound / Maraviroc Antagonist->CCR5 Allosterically Inhibits

Simplified CCR5 signaling pathway.

binding_efficacy cluster_kinetics Binding Kinetics cluster_pharmacodynamics Pharmacodynamics cluster_efficacy Drug Efficacy kon Association Rate (kon) 'On-rate' KD Equilibrium Dissociation Constant (KD = koff/kon) kon->KD koff Dissociation Rate (koff) 'Off-rate' koff->KD Duration Duration of Action koff->Duration Occupancy Receptor Occupancy KD->Occupancy Efficacy Antiviral Efficacy Occupancy->Efficacy Duration->Efficacy

Relationship between binding kinetics and drug efficacy.

Concluding Remarks

The distinct binding kinetics of this compound and Maraviroc contribute to their unique pharmacological profiles. While both are potent allosteric inhibitors of CCR5, the longer dissociation half-life observed for this compound in some studies suggests a more sustained interaction with the receptor.[4] This prolonged receptor occupancy could potentially translate to a longer duration of antiviral effect. However, the clinical development of this compound was discontinued due to hepatotoxicity, a factor not observed to the same extent with Maraviroc.[4] Understanding the nuances of their binding kinetics provides valuable insights for the rational design of future generations of CCR5 antagonists with improved efficacy and safety profiles. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their kinetic parameters.

References

A Comparative In Vitro Analysis of Aplaviroc and Vicriviroc: Efficacy Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, CCR5 antagonists represent a critical class of entry inhibitors that block the human immunodeficiency virus type 1 (HIV-1) from entering host cells. This guide provides a detailed in vitro comparison of two such antagonists, Aplaviroc and Vicriviroc, with a focus on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy Against R5-Tropic HIV-1

Both this compound and Vicriviroc function as noncompetitive allosteric antagonists of the CCR5 co-receptor.[1][2] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from binding, thereby inhibiting viral entry into the cell.[1][3]

While both drugs exhibit potent in vitro activity against R5-tropic HIV-1 isolates, the available quantitative data for Vicriviroc is more extensive in the public domain.

Table 1: In Vitro Antiviral Potency of Vicriviroc against a Panel of R5-Tropic HIV-1 Primary Isolates [4]

HIV-1 IsolateCladeGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)
92US714B0.221.8
92US660B0.211.9
93US143B0.232.1
Ba-LB0.292.5
JR-CSFB0.312.8
91US054B0.353.2
92HT593B0.454.1
92BR020F0.040.45
93BR029F0.060.6
92TH026E0.080.8
93TH051E0.111.1
92UG029A0.141.3
92UG037A0.151.4
92RW020A0.181.7
93MW959C0.252.3
92BR025C0.282.6
93IN101C0.322.9
RU570G2.318
............
(This table is a partial representation of the data presented in Strizki et al., 2005. The full study includes data for 30 isolates.)

For This compound , specific data tables from head-to-head comparative studies are not as readily available in published literature. However, multiple sources consistently report potent in vitro activity with 50% inhibitory concentrations (IC50) in the subnanomolar range, typically between 0.2 to 0.6 nM , against a wide spectrum of laboratory and primary R5-HIV-1 isolates.[5][6]

Mechanism of Action: CCR5 Antagonism

This compound and Vicriviroc share a common mechanism of action, which involves blocking the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells. The process can be visualized as a multi-step signaling pathway.

Mechanism of CCR5 Antagonists.

Experimental Protocols

The in vitro efficacy of this compound and Vicriviroc is determined using standardized antiviral assays. A typical workflow for assessing the potency of these compounds against HIV-1 is outlined below.

Peripheral Blood Mononuclear Cell (PBMC) Infection Assay

This assay is a common method for evaluating the antiviral activity of compounds against HIV-1 in a more physiologically relevant primary cell model.

  • Isolation of PBMCs : Peripheral blood mononuclear cells are isolated from the blood of healthy, uninfected donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation : The isolated PBMCs are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and make them susceptible to HIV-1 infection.

  • Drug Preparation : Serial dilutions of the CCR5 antagonists (this compound or Vicriviroc) are prepared in culture medium.

  • Infection : Stimulated PBMCs are infected with a standardized amount of R5-tropic HIV-1 virus stock in the presence of varying concentrations of the test compounds. A no-drug control is included to determine the maximum level of viral replication.

  • Incubation : The infected cells are incubated for a period of 4 to 7 days to allow for viral replication.

  • Assessment of Viral Replication : The level of HIV-1 replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The p24 antigen concentrations are plotted against the drug concentrations, and the 50% and 90% effective concentrations (EC50 and EC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90% respectively, are calculated using non-linear regression analysis.

Antiviral_Assay_Workflow A Isolate PBMCs from healthy donors B Stimulate PBMCs (PHA, IL-2) A->B D Infect stimulated PBMCs with R5-tropic HIV-1 B->D C Prepare serial dilutions of this compound/Vicriviroc E Add drug dilutions to infected cells C->E D->E F Incubate for 4-7 days E->F G Measure p24 antigen in supernatant (ELISA) F->G H Calculate EC50 and EC90 values G->H

Workflow for a PBMC-based antiviral assay.

Conclusion

Both this compound and Vicriviroc are potent in vitro inhibitors of R5-tropic HIV-1, acting through the well-defined mechanism of CCR5 antagonism. While direct, extensive comparative data is limited, the available information indicates that both compounds exhibit efficacy in the subnanomolar to low nanomolar range. Vicriviroc has a more detailed publicly available profile of its in vitro activity against a wide array of HIV-1 isolates. The development of this compound was halted due to concerns of liver toxicity, not a lack of in vitro potency.[7] For researchers in the field, the choice between these or similar compounds for further study would be guided by a comprehensive evaluation of their full preclinical profiles, including detailed efficacy against diverse viral strains, resistance profiles, and safety data.

References

Maraviroc-Resistant HIV-1 Exhibits Narrow Cross-Resistance to Aplaviroc, Retaining Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals that HIV-1 strains resistant to the CCR5 antagonist Maraviroc generally do not exhibit cross-resistance to Aplaviroc. This phenomenon is attributed to the distinct conformational changes induced in the CCR5 co-receptor by each drug, leading to a narrow resistance profile for Maraviroc-resistant variants.

Maraviroc, a cornerstone of antiretroviral therapy for individuals with CCR5-tropic HIV-1, functions by binding to a transmembrane pocket of the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope protein gp120 from engaging with it for viral entry.[1][2] Resistance to Maraviroc can emerge through two primary mechanisms: a switch in co-receptor usage from CCR5 to CXCR4, or the development of the ability to utilize the drug-bound conformation of CCR5 for entry.[2][3] It is this latter mechanism that has been the focus of studies on cross-resistance.

Research has demonstrated that Maraviroc-resistant HIV-1, capable of using the Maraviroc-bound CCR5 receptor, often remains susceptible to other CCR5 antagonists, including this compound.[4][5][6][7] This suggests that the conformational state of CCR5 when bound to Maraviroc is different from its conformation when bound to this compound.[6] Consequently, viral envelopes that have adapted to recognize the Maraviroc-CCR5 complex are unable to efficiently use the this compound-CCR5 complex for cell entry.[5][8]

A key study investigating a Maraviroc-resistant HIV-1 strain found that while it exhibited high-level resistance to Maraviroc, it remained sensitive to this compound, Vicriviroc, and other CCR5 antagonists.[4][7][9] The mechanism for this narrow cross-resistance profile was linked to the virus's dependence on both the N-terminus and the extracellular loops (ECLs) of the drug-modified CCR5.[4][5][7][9] Viruses that demonstrate broad cross-resistance tend to rely more heavily on interactions with the N-terminus of CCR5, which is less affected by the binding of different antagonists. In contrast, viruses with narrow cross-resistance profiles, such as the one studied, require specific antagonist-induced changes in the ECLs for entry.[4][5][8]

Mutations in the V3 loop of the HIV-1 gp120 envelope protein are critical in conferring Maraviroc resistance.[2][4][7] These mutations allow the virus to recognize and utilize the Maraviroc-bound CCR5 co-receptor. However, these same mutations do not confer the ability to utilize the this compound-bound receptor, highlighting the specificity of the resistance mechanism.[6]

Quantitative Analysis of Cross-Resistance

The following table summarizes the susceptibility of a Maraviroc-resistant HIV-1 envelope clone (from patient 6061, day 224) to Maraviroc and this compound compared to its pre-treatment (day 1) counterpart. The data is presented as the concentration of the drug required to inhibit 50% of viral replication (IC50) and the maximal percent inhibition (MPI).

Envelope CloneDrugIC50 (nM)Maximal Percent Inhibition (MPI)Fold Change in IC50
Day 1 (Pre-treatment)Maraviroc1.0>95%-
Day 224 (Post-treatment)Maraviroc>10,000<10%>10,000
Day 1 (Pre-treatment)This compound2.0>95%-
Day 224 (Post-treatment)This compound3.0>95%1.5

Data synthesized from figures in Tilton et al., J. Virol. 2010.[4][7][8]

Experimental Protocols

Phenotypic Drug Susceptibility Assays

The susceptibility of HIV-1 envelope clones to CCR5 antagonists was determined using a single-round viral entry assay.

  • Generation of Pseudoviruses: Pseudoviruses capable of a single round of replication were produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope gene of interest and a plasmid encoding an envelope-deficient HIV-1 provirus that contains a luciferase reporter gene.

  • Cell Culture: NP2/CD4/CCR5 cells, which are human glioma cells engineered to express human CD4 and CCR5, were used as target cells.

  • Infection and Drug Treatment: Target cells were plated in 96-well plates. The following day, the cells were pre-incubated with serial dilutions of Maraviroc or this compound for one hour at 37°C. Pseudoviruses were then added to the wells.

  • Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and luciferase activity was measured using a luminometer. The reduction in luciferase activity in the presence of the drug compared to the no-drug control was used to calculate the percentage of inhibition.

  • Data Analysis: The IC50 values were calculated as the concentration of the drug that resulted in a 50% reduction in luciferase activity. The maximal percent inhibition (MPI) was determined as the plateau of the dose-response curve at the highest drug concentrations.

Signaling Pathways and Resistance Mechanism

HIV_Entry_and_Resistance cluster_sensitive Susceptible Virus cluster_inhibition Drug Inhibition cluster_resistant Maraviroc-Resistant Virus cluster_cross_resistance Cross-Resistance Check HIV_S HIV-1 (R5-tropic) gp120_S gp120 HIV_S->gp120_S expresses CD4_S CD4 Receptor gp120_S->CD4_S binds to CCR5_S CCR5 Co-receptor gp120_S->CCR5_S then binds to Maraviroc Maraviroc CD4_S->gp120_S induces conformational change Fusion_S Membrane Fusion CCR5_S->Fusion_S triggers Entry_S Viral Entry Fusion_S->Entry_S CCR5_I CCR5 Co-receptor Maraviroc->CCR5_I binds to This compound This compound This compound->CCR5_I binds to Blocked_I Entry Blocked CCR5_I->Blocked_I conformational change prevents gp120 binding HIV_R HIV-1 (MVC-Resistant) gp120_R Mutated gp120 HIV_R->gp120_R expresses CD4_R CD4 Receptor gp120_R->CD4_R binds to MVC_CCR5 Maraviroc-Bound CCR5 gp120_R->MVC_CCR5 recognizes & binds to CD4_R->gp120_R induces conformational change Fusion_R Membrane Fusion MVC_CCR5->Fusion_R triggers Entry_R Viral Entry Fusion_R->Entry_R gp120_R_CR Mutated gp120 APL_CCR5 This compound-Bound CCR5 gp120_R_CR->APL_CCR5 cannot recognize Blocked_CR Binding Fails APL_CCR5->Blocked_CR Maraviroc_main Maraviroc Maraviroc_main->MVC_CCR5 creates Aplaviroc_main This compound Aplaviroc_main->APL_CCR5 creates

Caption: Mechanism of HIV-1 entry, inhibition by CCR5 antagonists, and Maraviroc resistance.

Conclusion

The available data strongly indicate that Maraviroc-resistant HIV-1, which develops the ability to utilize the drug-bound CCR5 co-receptor, does not typically exhibit cross-resistance to this compound. This is a critical consideration for sequential or combination therapies involving CCR5 antagonists. The narrow resistance profile of Maraviroc is a consequence of the specific interactions between the resistant viral envelope and the unique conformation of the CCR5 co-receptor when bound to Maraviroc. These findings underscore the importance of understanding the molecular mechanisms of drug resistance to optimize antiretroviral treatment strategies.

References

Differential Effects of Aplaviroc and Other CCR5 Antagonists on Chemokine Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential effects of Aplaviroc and other CCR5 antagonists on the binding of their natural chemokine ligands. The focus is on the unique allosteric mechanism of these drugs and how this compound distinguishes itself from other members of its class, such as Maraviroc and Vicriviroc. This document summarizes key experimental findings, presents quantitative data for comparison, and outlines the methodologies employed in these studies.

Introduction to CCR5 Antagonists

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by serving as a receptor for chemokines such as CCL3, CCL4, and CCL5 (RANTES).[1][2] It is also a major co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] CCR5 antagonists are a class of antiretroviral drugs that block HIV-1 entry by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][3][4] This binding is allosteric, meaning it occurs at a site distinct from the chemokine binding site, and induces a conformational change in the receptor that prevents its interaction with both HIV-1 gp120 and its natural chemokine ligands.[1][5][6] While all CCR5 antagonists share this general mechanism, they exhibit notable differences in their effects on chemokine binding.

Comparative Analysis of Chemokine Binding Inhibition

A key differentiator among CCR5 antagonists is their effect on the binding of the chemokine CCL5. While most CCR5 antagonists effectively block CCL5 binding, this compound displays a more complex and nuanced interaction.

This compound's Unique Profile:

Experimental evidence demonstrates that this compound is a potent CCR5 antagonist, yet it does not completely displace radiolabeled CCL5 from the receptor.[2][7] In fact, under certain experimental conditions where the CCR5 receptor is uncoupled from its G protein, this compound has been shown to enhance the binding of CCL5.[7] Despite this, this compound acts as a functional antagonist by effectively blocking the downstream signaling pathways, such as calcium mobilization, that are typically induced by chemokine binding.[2][7][8] This suggests that this compound locks the receptor in a conformation that is non-functional for signaling, even if it can still bind to its natural ligand. This probe-dependent and saturable antagonism is a hallmark of its allosteric mechanism of action.[8]

Comparison with Other CCR5 Antagonists:

In contrast to this compound, other CCR5 antagonists like Maraviroc and Vicriviroc have been shown to be more effective at directly inhibiting the binding of CCL5.[7][9] This suggests that while all these drugs bind to a common allosteric site, they induce subtly different conformational changes in the CCR5 receptor, leading to varied effects on chemokine interaction.[8]

Quantitative Data on CCR5 Antagonist Binding

The following table summarizes key binding parameters for this compound, Maraviroc, and Vicriviroc based on available experimental data.

CCR5 AntagonistBinding Affinity (Kd)Dissociation Half-life (t1/2)Potency (pKB)Notes
This compound Not explicitly found24 ± 3.6 hours (at 22°C)[7]8.6 ± 0.07[8]Does not completely displace 125I-CCL5 binding.[7]
Maraviroc 0.18 ± 0.02 nM[7]7.5 ± 0.7 hours[7]Not explicitly foundEffectively blocks CCL5 binding.[7]
Vicriviroc 0.40 ± 0.02 nM[7]12 ± 1.2 hours[7]Not explicitly foundDissociates from CCR5 more slowly than Maraviroc.[7]

Mechanism of Action and Differential Effects

The following diagram illustrates the allosteric inhibition mechanism of CCR5 antagonists and highlights the differential impact of this compound on chemokine binding.

CCR5_Antagonist_Mechanism cluster_uninhibited Uninhibited State cluster_inhibited Inhibited State CCR5_uninhibited CCR5 Receptor Extracellular Transmembrane Intracellular GPCR_signaling G-protein Signaling (e.g., Calcium Mobilization) CCR5_uninhibited:f3->GPCR_signaling Activates Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5_uninhibited:f1 Binds CCR5_inhibited CCR5 Receptor Extracellular Transmembrane Intracellular GPCR_blocked G-protein Signaling Blocked CCR5_inhibited:f3->GPCR_blocked Antagonist CCR5 Antagonist (e.g., Maraviroc, Vicriviroc) Antagonist->CCR5_inhibited:f2 Allosteric Binding This compound This compound This compound->CCR5_inhibited:f2 Allosteric Binding Chemokine_inhibited Chemokine (e.g., CCL5) Chemokine_inhibited->CCR5_inhibited:f1 Binding Blocked (Maraviroc, Vicriviroc) Chemokine_inhibited->CCR5_inhibited:f1 Binding Partially Allowed (this compound)

Caption: Allosteric inhibition of CCR5 and differential effects on chemokine binding.

Experimental Protocols

The findings described in this guide are based on several key experimental methodologies.

1. Radioligand Binding Assays:

  • Principle: These assays are used to determine the binding affinity (Kd) and dissociation rates of CCR5 antagonists. They involve the use of radiolabeled compounds (e.g., tritiated antagonists or iodinated chemokines like 125I-CCL5).

  • Methodology Outline:

    • Cells expressing the CCR5 receptor are incubated with a constant concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled antagonist (the "competitor") are added to displace the radiolabeled ligand from the receptor.

    • After reaching equilibrium, the amount of bound radioactivity is measured.

    • The data is used to calculate the IC50 (the concentration of antagonist that displaces 50% of the radiolabeled ligand), which can then be used to determine the Ki (inhibition constant).

    • For dissociation kinetics, cells are first incubated with the radiolabeled antagonist to allow binding. Then, an excess of unlabeled antagonist is added to prevent re-binding, and the amount of radiolabeled antagonist remaining bound to the cells is measured over time.

2. Functional Assays (e.g., Calcium Flux):

  • Principle: These assays measure the downstream signaling events that occur after a chemokine binds to and activates the CCR5 receptor. A common readout is the mobilization of intracellular calcium.

  • Methodology Outline:

    • CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with varying concentrations of the CCR5 antagonist.

    • A chemokine (e.g., CCL5) is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.

    • The ability of the antagonist to block the chemokine-induced calcium signal is a measure of its functional antagonism.

3. Receptor Occupancy Assays:

  • Principle: These assays, often performed using flow cytometry, determine the percentage of CCR5 receptors on the cell surface that are bound by an antagonist.[10]

  • Methodology Outline:

    • Cells are treated with the CCR5 antagonist.

    • A fluorescently labeled monoclonal antibody that binds to a specific epitope on the CCR5 receptor is added. The binding of this antibody can be blocked by the antagonist.[10]

    • The fluorescence of the cells is measured by flow cytometry.

    • The reduction in antibody binding in the presence of the antagonist is used to calculate the percentage of receptor occupancy.[10]

Conclusion

The study of CCR5 antagonists reveals a fascinating complexity in their allosteric modulation of receptor function. While this compound, Maraviroc, and Vicriviroc all effectively inhibit HIV-1 entry by targeting CCR5, this compound stands out due to its unique interaction with the natural chemokine CCL5. Its ability to act as a functional antagonist without completely preventing CCL5 binding underscores the subtle yet significant differences in the conformational changes induced by various allosteric modulators. This understanding is critical for the rational design of future chemokine receptor antagonists with tailored pharmacological profiles.

References

Aplaviroc dissociation rate from CCR5 compared to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the binding kinetics of a drug to its target is paramount for predicting its efficacy and duration of action. This guide provides a comparative analysis of the dissociation rate of Aplaviroc from the C-C chemokine receptor type 5 (CCR5) and contrasts it with other notable CCR5 inhibitors: Maraviroc, Vicriviroc, and Ceniviroc. The dissociation rate is a critical parameter that influences the residence time of a drug on its receptor, which can be a key determinant of its pharmacological effect.

Quantitative Comparison of Dissociation Rates

The following table summarizes the experimentally determined dissociation half-lives (t½) of this compound and other CCR5 inhibitors. A longer half-life indicates a slower dissociation rate and a longer residence time of the inhibitor on the CCR5 receptor.

CCR5 InhibitorDissociation Half-life (t½) at 22°CDissociation Half-life (t½) at 4°C
This compound 24 ± 3.6 hours[1]>136 hours[1]
Maraviroc 7.5 ± 0.7 hours[1]Not Reported
Vicriviroc 12 ± 1.2 hours[1]Not Reported
Ceniviroc Not ReportedNot Reported

Experimental Protocols

The dissociation rates of these CCR5 inhibitors are typically determined using radioligand binding assays. These assays measure the interaction between a radiolabeled ligand (the inhibitor) and its receptor. The general principle involves allowing the radiolabeled inhibitor to bind to cells or membranes expressing the CCR5 receptor and then measuring the rate at which the inhibitor dissociates from the receptor over time.

General Protocol for Radioligand Dissociation Assay:
  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human CCR5 receptor.

  • Incubation with Radioligand: The CCR5-expressing membranes are incubated with a specific concentration of the tritiated ([³H]) or iodinated ([¹²⁵I]) CCR5 inhibitor (e.g., [³H]this compound, [³H]Maraviroc, or [³H]Vicriviroc) to allow for binding to reach equilibrium.

  • Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a non-radiolabeled CCR5 antagonist or a natural ligand for the receptor. This prevents the re-binding of the radiolabeled inhibitor that dissociates from the receptor.

  • Sampling and Separation: At various time points after initiating dissociation, samples are taken, and the membrane-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity remaining on the filters at each time point is quantified using a scintillation counter.

  • Data Analysis: The data, representing the decrease in receptor-bound radioligand over time, is then fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off) and the dissociation half-life (t½ = ln(2)/k_off).

CCR5 Signaling and Inhibition by Antagonists

The CCR5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the most common strains of HIV-1 into host immune cells. The viral envelope glycoprotein, gp120, binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral genetic material into the cell.

CCR5 antagonists, such as this compound, Maraviroc, Vicriviroc, and Ceniviroc, are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120. This binding induces a conformational change in the receptor that prevents the interaction with gp120, thereby blocking viral entry.

Below is a diagram illustrating the CCR5 signaling pathway in the context of HIV-1 entry and its inhibition by CCR5 antagonists.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding CCR5_Antagonist CCR5 Antagonist (e.g., this compound) CCR5 CCR5 Receptor CCR5_Antagonist->CCR5 Inhibition Viral_Entry Viral Entry Blocked_Entry Viral Entry Blocked CCR5_Antagonist->Blocked_Entry CD4->CCR5 2. Conformational Change & gp120 Binding G_Protein G Protein CCR5->G_Protein 3. Activation CCR5->Viral_Entry 5. Membrane Fusion Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade 4. Signal Transduction

Caption: CCR5 signaling in HIV-1 entry and its inhibition.

Experimental Workflow for Determining Dissociation Rate

The following diagram outlines the key steps in a typical radioligand binding assay used to determine the dissociation rate of a CCR5 inhibitor.

Dissociation_Assay_Workflow start Start prepare_membranes Prepare CCR5-expressing cell membranes start->prepare_membranes incubate_radioligand Incubate membranes with radiolabeled inhibitor to equilibrium prepare_membranes->incubate_radioligand initiate_dissociation Initiate dissociation with excess unlabeled antagonist incubate_radioligand->initiate_dissociation collect_samples Collect samples at various time points initiate_dissociation->collect_samples filter_samples Rapidly filter samples to separate bound and unbound radioligand collect_samples->filter_samples quantify_radioactivity Quantify radioactivity on filters (Scintillation Counting) filter_samples->quantify_radioactivity analyze_data Analyze data: Fit to one-phase exponential decay quantify_radioactivity->analyze_data end Determine k_off and t½ analyze_data->end

Caption: Workflow for a radioligand dissociation assay.

References

Head-to-Head Comparison of CCR5 Antagonists: Aplaviroc vs. SCH-C in Viral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two CCR5 antagonists, Aplaviroc and SCH-C, based on their performance in in vitro viral assays. Both compounds were developed as entry inhibitors to block HIV-1 from infecting host cells. While the clinical development of this compound was discontinued due to liver toxicity, its potent antiviral activity makes it a valuable reference compound in research settings.[1] This document summarizes key quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological and experimental processes.

Quantitative Performance in Viral Assays

The antiviral potency of this compound and SCH-C has been evaluated in various in vitro assays, primarily measuring their ability to inhibit the replication of CCR5-tropic (R5) HIV-1 strains. The key metrics used for comparison are the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%. Additionally, the dissociation constant (Kd) provides a measure of the binding affinity of each compound to the CCR5 co-receptor.

ParameterThis compoundSCH-CViral Strain / Assay ConditionsReference
EC50 0.7 nM6 nMHIV-1Ba-L in PHA-PBMCs[2]
IC50 (Mean) 2.93 nM (range 0.4–7.2 nM)Not ReportedPrimary HIV-1 isolates in CD4+ T cells from 10 donors[3]
IC50 0.1 - 0.4 nMNot ReportedHIV-1Ba-L, HIV-1JRFL, HIV-1MOKW
IC50 0.4 - 0.6 nMNot ReportedHIV-1MM, HIV-1JSL (multidrug-resistant)
Binding Affinity (Kd) 2.9 ± 1.0 nM16.0 ± 1.5 nMCCR5 binding assay

The data consistently demonstrates that this compound is a more potent inhibitor of HIV-1 entry than SCH-C, exhibiting lower EC50, IC50, and Kd values.[2] One study directly comparing the two compounds against the HIV-1Ba-L strain in peripheral blood mononuclear cells (PBMCs) found this compound to be approximately 8.5-fold more potent than SCH-C.[2] Furthermore, the binding affinity of this compound for the CCR5 co-receptor is significantly higher than that of SCH-C, as indicated by its lower Kd value.

Mechanism of Action: CCR5 Antagonism

Both this compound and SCH-C are non-competitive allosteric antagonists of the C-C chemokine receptor type 5 (CCR5).[4] CCR5 is a crucial co-receptor that, along with the primary CD4 receptor, facilitates the entry of R5-tropic HIV-1 into host immune cells, primarily CD4+ T-lymphocytes.

The mechanism of inhibition involves the binding of the antagonist to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which prevents the viral envelope glycoprotein gp120 from engaging with CCR5. Consequently, the fusion of the viral and cellular membranes is blocked, and the viral capsid is unable to enter the host cell to initiate replication.

Mechanism of Action of CCR5 Antagonists cluster_0 HIV-1 Viral Entry (No Inhibitor) cluster_1 Inhibition by this compound / SCH-C HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 1. gp120 on viral surface CD4 Receptor CD4 Receptor gp120->CD4 Receptor 2. Binds to CD4 CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 3. Conformational change allows binding to CCR5 Viral Fusion & Entry Viral Fusion & Entry CCR5 Co-receptor->Viral Fusion & Entry 4. Triggers membrane fusion Host Cell Host Cell Viral Fusion & Entry->Host Cell CCR5 Antagonist This compound or SCH-C Blocked CCR5 CCR5 Co-receptor (Blocked) CCR5 Antagonist->Blocked CCR5 1. Binds to CCR5 No Entry Viral Entry Blocked Blocked CCR5->No Entry gp120_inhibited gp120 CD4_inhibited CD4 Receptor gp120_inhibited->CD4_inhibited 2. Binds to CD4 CD4_inhibited->Blocked CCR5 3. Cannot bind to blocked CCR5

Fig 1. Mechanism of CCR5 Antagonists

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and SCH-C.

Phenotypic Susceptibility Assay (TZM-bl Reporter Gene Assay)

This assay is a common method to determine the susceptibility of HIV-1 to entry inhibitors. It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).

  • Cell Line: TZM-bl cells (obtained from the NIH AIDS Reagent Program).

  • Virus: Laboratory-adapted or pseudotyped HIV-1 strains (e.g., HIV-1Ba-L).

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.

    • Serial dilutions of the CCR5 antagonists (this compound or SCH-C) are prepared in cell culture medium.

    • The diluted compounds are added to the cells and incubated for 1 hour at 37°C.

    • A standardized amount of HIV-1 virus stock is then added to each well. To enhance infectivity, DEAE-Dextran can be included in the medium.[5][6]

    • The plates are incubated for 48 hours at 37°C to allow for viral entry and a single round of replication.

    • After incubation, the cells are lysed, and the luciferase substrate is added.

  • Endpoint Measurement: The luciferase activity is measured using a luminometer. The reduction in relative light units (RLU) in the presence of the drug compared to the virus control (no drug) is used to calculate the percentage of inhibition.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Viral Replication Assay in Primary Cells (p24 Antigen Assay)

This assay measures the ability of the compounds to inhibit multiple rounds of HIV-1 replication in primary human cells, which are the natural target of the virus.

  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the CD4+ T cells.

  • Virus: R5-tropic HIV-1 strains (e.g., HIV-1Ba-L).

  • Procedure:

    • PHA-stimulated PBMCs are cultured in 96-well plates.

    • Serial dilutions of this compound or SCH-C are added to the cells.

    • A standardized amount of HIV-1 is added to each well.

    • The cultures are incubated for 7 days, with the culture medium being replaced every 2-3 days.

  • Endpoint Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Data Analysis: The EC50 value is calculated by determining the concentration of the drug that results in a 50% reduction in p24 antigen production compared to the virus control.

General Workflow for Viral Susceptibility Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis Cell_Seeding 1. Seed target cells (e.g., TZM-bl or PBMCs) in 96-well plate Drug_Dilution 2. Prepare serial dilutions of this compound or SCH-C Add_Drug 3. Add drug dilutions to cells Drug_Dilution->Add_Drug Add_Virus 4. Add standardized amount of HIV-1 Add_Drug->Add_Virus Incubate 5. Incubate for specified period (e.g., 48h for TZM-bl, 7 days for PBMCs) Add_Virus->Incubate Endpoint_Assay 6. Perform endpoint assay (Luciferase or p24 ELISA) Incubate->Endpoint_Assay Data_Analysis 7. Calculate % inhibition and determine IC50/EC50 Endpoint_Assay->Data_Analysis

Fig 2. Viral Susceptibility Assay Workflow

Conclusion

Based on the available in vitro data, this compound demonstrates significantly more potent antiviral activity against R5-tropic HIV-1 compared to SCH-C. This is evidenced by its lower EC50 and IC50 values in both cell line-based and primary cell-based assays, as well as its higher binding affinity for the CCR5 co-receptor. While this compound's clinical development was halted, the data from these viral assays underscore its utility as a potent research tool for studying HIV-1 entry and the mechanism of CCR5 antagonism. The experimental protocols detailed in this guide provide a framework for the continued evaluation of these and other CCR5 antagonists in a research setting.

References

Synergistic Antiviral Effects of Aplaviroc in Combination with CXCR4 Antagonists Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data demonstrates that the CCR5 antagonist Aplaviroc exhibits potent synergistic activity against Human Immunodeficiency Virus Type 1 (HIV-1) when combined with CXCR4 antagonists. This synergy suggests a promising therapeutic strategy for targeting mixed-tropic HIV-1 populations and potentially overcoming drug resistance.

This compound (AVC), a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocks the entry of R5-tropic HIV-1 into host cells.[1] However, the emergence of CXCR4-using (X4-tropic) or dual-tropic (R5/X4) viral strains can limit the efficacy of CCR5 antagonists alone.[2] This has led to investigations into combination therapies that simultaneously target both CCR5 and CXCR4 co-receptors. Preclinical studies have shown that combining this compound with CXCR4 antagonists, such as AMD3100 and TE14011, results in a synergistic inhibition of HIV-1 replication, particularly against mixed viral populations.[3][4][5][6]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and CXCR4 antagonists has been quantified using combination assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and the CXCR4 antagonist AMD3100, both alone and in combination, against a mixed population of R5- and X4-tropic HIV-1. The combination index (CI) is used to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug(s)Virus StrainIC50 (nM)Combination Index (CI)
This compoundR5-HIV-1 (Ba-L)0.3 ± 0.1N/A
AMD3100X4-HIV-1 (ERS104pre)3.3 ± 0.9N/A
This compound + AMD3100HIV-1 (Ba-L/104pre)Not specified< 1 (Synergistic)

Data extracted from Nakata et al. While specific CI values were not provided in the abstract, the study concluded a potent synergistic effect.[3][4][5][6]

Mechanism of Synergistic Action

The synergistic effect of combining this compound with a CXCR4 antagonist stems from the simultaneous blockade of the two major co-receptors used by HIV-1 for entry into host cells. HIV-1 entry is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[7] This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[2] The subsequent interaction with the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[2]

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by gp120.[8] Similarly, CXCR4 antagonists bind to the CXCR4 receptor, blocking its interaction with gp120.[9][10] By targeting both co-receptors, the combination of this compound and a CXCR4 antagonist effectively inhibits the entry of both R5- and X4-tropic HIV-1 strains, as well as dual-tropic viruses that can utilize either co-receptor.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane gp41->Membrane 4. Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 2a. Co-receptor Binding (R5-tropic) CXCR4 CXCR4 Co-receptor CD4->CXCR4 2b. Co-receptor Binding (X4-tropic) CCR5->gp41 3a. Conformational Change & Fusion CXCR4->gp41 3b. Conformational Change & Fusion This compound This compound This compound->CCR5 Inhibits CXCR4_ant CXCR4 Antagonist CXCR4_ant->CXCR4 Inhibits

HIV-1 entry pathway and points of inhibition.

Experimental Protocols

The synergistic effects of this compound and CXCR4 antagonists were evaluated using a checkerboard titration assay. This method involves testing various concentrations of each drug, both individually and in combination, to determine their inhibitory effects on viral replication.

Checkerboard Assay Protocol:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell activation and susceptibility to HIV-1 infection.

  • Viral Infection: Activated PBMCs are infected with a mixed population of R5- and X4-tropic HIV-1 strains (e.g., HIV-1 Ba-L and ERS104pre).[3][4][5][6]

  • Drug Treatment: Immediately after infection, the cells are washed and plated in 96-well plates containing serial dilutions of this compound, a CXCR4 antagonist (e.g., AMD3100), or a combination of both drugs.

  • Incubation: The plates are incubated for a period of 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the concentration of the HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated. The combination index (CI) is then determined using the Chou-Talalay method to assess the nature of the drug interaction.

Experimental_Workflow A Isolate & Activate PBMCs B Infect with Mixed R5/X4 HIV-1 A->B C Plate cells with serial dilutions of: - this compound alone - CXCR4 antagonist alone - Combination of both B->C D Incubate for 7 days C->D E Measure p24 antigen in supernatant (ELISA) D->E F Calculate IC50 and Combination Index (CI) E->F

Workflow for assessing drug synergy.

Clinical Perspective and Future Directions

Although the clinical development of this compound was halted due to concerns of hepatotoxicity, the preclinical data demonstrating its potent synergy with CXCR4 antagonists remain valuable for the field of HIV drug development.[11][12][13] These findings underscore the potential of dual co-receptor blockade as a therapeutic strategy. Future research may focus on developing new CCR5 antagonists with improved safety profiles for use in combination with CXCR4 inhibitors. Furthermore, the insights gained from these studies can inform the development of novel dual-antagonist molecules that target both CCR5 and CXCR4 simultaneously. Such agents could offer a simplified and potent treatment option for individuals with mixed-tropic HIV-1 infections.

References

Unveiling the Allosteric Blockade: A Comparative Guide to Aplaviroc and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Aplaviroc's allosteric antagonism of the CCR5 receptor, a key target in HIV-1 entry. Through a detailed comparison with other notable CCR5 antagonists, Maraviroc and Vicriviroc, this document elucidates the experimental evidence supporting their mechanism of action and presents a comprehensive overview of their performance.

This compound, a spiro-diketo-piperazine derivative, operates as a potent, noncompetitive allosteric antagonist of the CC chemokine receptor 5 (CCR5).[1] This mode of action is distinct from competitive antagonists as this compound does not directly compete with the natural ligands (chemokines like CCL3, CCL4, and CCL5) or the HIV-1 envelope glycoprotein gp120 for the primary binding site. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor's extracellular loops, rendering it unrecognizable to gp120 and thus preventing the fusion of the viral and host cell membranes, a critical step in HIV-1 infection.[2][3]

The development of this compound was unfortunately halted due to concerns of liver toxicity.[4][5][6] However, the study of its allosteric mechanism remains a valuable case study in drug development and provides a crucial benchmark for comparing other CCR5 antagonists.

Comparative Performance of CCR5 Antagonists

To objectively assess the allosteric antagonism of this compound, its performance is compared against two other well-characterized CCR5 antagonists: Maraviroc (the first FDA-approved drug in this class) and Vicriviroc.[4][7] The following tables summarize key quantitative data from various in vitro studies.

Compound Binding Affinity (Kd) [nM] Dissociation Rate (t½) [hours] Reference
This compoundSub-nM24 ± 3.6 (at 22°C)[8]
Maraviroc0.18 ± 0.027.5 ± 0.7[8]
Vicriviroc0.40 ± 0.0212 ± 1.2[8]
Table 1: Comparative Binding Affinities and Dissociation Rates for CCR5 Antagonists.
Compound Antiviral Activity (IC50) [nM] Reference
This compound0.7[9]
Maraviroc~2.0 (IC90)[4]
Vicriviroc2- to 40-fold lower than SCH-C[10]
Table 2: Comparative Antiviral Activity of CCR5 Antagonists against HIV-1.
Compound Mechanism of Resistance Cross-Resistance Profile Reference
This compoundVirus can utilize the drug-bound conformation of CCR5.Cross-resistant to some other small-molecule CCR5 antagonists.[11]
MaravirocVirus can utilize the drug-bound conformation of CCR5; change in tropism to CXCR4.Can remain sensitive to this compound and Vicriviroc, suggesting a narrow cross-resistance profile.[12][13]
VicrivirocVirus can utilize the drug-bound conformation of CCR5.Resistant viruses can be cross-resistant to other CCR5 antagonists like this compound and Maraviroc.[14]
Table 3: Comparison of Resistance Mechanisms and Cross-Resistance Profiles.

Experimental Validation of Allosteric Antagonism

The allosteric mechanism of this compound is substantiated by a range of experimental data. Key methodologies are detailed below, providing a framework for the validation of similar compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and dissociation rate of the antagonist to the CCR5 receptor and to assess its effect on the binding of natural ligands.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express high levels of the human CCR5 receptor.

  • Saturation Binding: To determine Kd and Bmax (receptor density), membranes are incubated with increasing concentrations of a radiolabeled antagonist (e.g., [³H]this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

  • Competition Binding: To determine the inhibitor constant (Ki), membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and increasing concentrations of the unlabeled antagonist (this compound, Maraviroc, or Vicriviroc).

  • Dissociation Kinetics: Membranes are pre-incubated with the radiolabeled antagonist to allow for binding equilibrium. Dissociation is then initiated by the addition of a high concentration of an unlabeled antagonist. The amount of radioligand bound to the receptor is measured at various time points.

  • Data Analysis: The binding data are analyzed using non-linear regression to calculate Kd, Bmax, Ki, and the dissociation half-life (t½).

A key finding supporting allosterism is that this compound does not completely displace the binding of some natural ligands, such as CCL5, to CCR5, and can even enhance its binding to uncoupled receptor conformations.[8] This indicates that this compound binds to a site distinct from the chemokine-binding site.

Monoclonal Antibody (mAb) Binding Assays

Objective: To probe the conformational changes induced in the CCR5 receptor upon antagonist binding.

Protocol:

  • Cell Preparation: Cells expressing CCR5 (e.g., NP2/CD4/CCR5 cells) are used.

  • Antagonist Incubation: Cells are pre-incubated with saturating concentrations of the CCR5 antagonist (this compound, Maraviroc, or Vicriviroc) or with medium alone.

  • mAb Staining: The cells are then stained with a panel of fluorescently labeled monoclonal antibodies that recognize different epitopes on the CCR5 receptor, specifically targeting the N-terminus or the extracellular loops (ECLs).

  • Flow Cytometry Analysis: The binding of the mAbs is quantified using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of mAb binding in the presence of the antagonist is compared to the MFI in the absence of the antagonist.

Studies have shown that while the binding of N-terminus-specific mAbs is largely unaffected by CCR5 antagonists, the binding of several ECL-specific mAbs is significantly reduced or completely abrogated in the presence of these drugs.[15] This provides strong evidence that the antagonists induce conformational changes in the extracellular loops of CCR5.

HIV-1 Entry and Cell Fusion Assays

Objective: To quantify the functional inhibition of HIV-1 entry into target cells.

Protocol:

  • Cell Lines: Effector cells (e.g., expressing HIV-1 Env) and target cells (e.g., expressing CD4 and CCR5) are utilized.

  • Inhibitor Treatment: Target cells are pre-incubated with serial dilutions of the CCR5 antagonist.

  • Co-culture: Effector and target cells are co-cultured to allow for cell-cell fusion.

  • Fusion Quantification: Cell fusion is measured using a reporter gene assay. For example, one cell line may express a viral protein that activates a reporter gene (e.g., luciferase) in the other cell line upon fusion.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the fusion signal (IC50) is calculated.

These assays directly demonstrate the ability of the antagonists to block the CCR5-mediated entry of HIV-1.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCR5 signaling pathway, the experimental workflow for validating allosteric antagonism, and the logical relationship of this mechanism.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 gp120 gp120 gp120->CCR5 Binds G_Protein G_Protein CCR5->G_Protein Activates This compound This compound This compound->Chemokine Modulates Binding This compound->gp120 Inhibits Binding This compound->CCR5 Allosteric Binding Signaling_Cascade Signaling_Cascade G_Protein->Signaling_Cascade Initiates Ca_Mobilization Ca_Mobilization Signaling_Cascade->Ca_Mobilization Leads to Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Leads to

Caption: CCR5 Signaling and Allosteric Inhibition by this compound.

Allosteric_Antagonism_Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion Radioligand_Binding Radioligand Binding Assay (Determine Kd, Ki, t½) Data_Integration Integrate Binding and Functional Data Radioligand_Binding->Data_Integration mAb_Binding Monoclonal Antibody Binding Assay (Probe Conformational Change) mAb_Binding->Data_Integration HIV_Entry HIV-1 Entry / Cell Fusion Assay (Determine IC50) HIV_Entry->Data_Integration Chemotaxis_Assay Chemotaxis Assay (Measure inhibition of cell migration) Chemotaxis_Assay->Data_Integration Conclusion Validate Allosteric Mechanism Data_Integration->Conclusion

Caption: Experimental Workflow for Validating Allosteric Antagonism.

Allosteric_Antagonism_Logic This compound This compound Allosteric_Site Allosteric_Site This compound->Allosteric_Site CCR5_Receptor CCR5_Receptor Orthosteric_Site Orthosteric_Site CCR5_Receptor->Orthosteric_Site Allosteric_Site->CCR5_Receptor Conformational_Change Conformational_Change Allosteric_Site->Conformational_Change Induces Ligand_Binding_Inhibited gp120/Chemokine Binding Inhibited/Modulated Orthosteric_Site->Ligand_Binding_Inhibited Conformational_Change->Orthosteric_Site Alters HIV_Entry_Blocked HIV_Entry_Blocked Ligand_Binding_Inhibited->HIV_Entry_Blocked

Caption: Logical Relationship of this compound's Allosteric Antagonism.

References

In vitro toxicity profile of Aplaviroc versus other CCR5 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Toxicity Profile of Aplaviroc and Other CCR5 Antagonists

Introduction

Chemokine receptor 5 (CCR5) antagonists represent a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells. By binding to the CCR5 co-receptor, these allosteric inhibitors prevent the interaction between the viral envelope protein gp120 and the host cell, thereby inhibiting membrane fusion.[1][2] Several CCR5 antagonists have been developed, including this compound, Maraviroc, Vicriviroc, and Cenicriviroc. While sharing a common mechanism of action, their clinical development pathways have diverged significantly, primarily due to differences in their safety and toxicity profiles.

This guide provides an objective comparison of the in vitro toxicity profile of this compound versus other key CCR5 antagonists. This compound's development was notably halted due to severe hepatotoxicity observed in clinical trials.[3][4][5] This analysis aims to collate available in vitro data to better understand the preclinical safety profiles that may or may not have foreshadowed these clinical outcomes. The hepatotoxicity seen with this compound is considered idiosyncratic and intrinsic to the molecule, rather than a class-wide effect.[5][6]

Comparative In Vitro Toxicity Data

The following table summarizes key quantitative data from in vitro studies, focusing on antiviral potency and off-target effects. Direct comparative cytotoxicity values (CC50) are not consistently available across all compounds in the public literature; therefore, other relevant safety and activity metrics are included.

Parameter This compound (GW873140) Maraviroc (UK-427,857) Vicriviroc (SCH 417690) Cenicriviroc (CVC)
Primary Target CCR5 AntagonistCCR5 AntagonistCCR5 AntagonistDual CCR2/CCR5 Antagonist
Anti-HIV-1 Potency (IC50/EC50) 0.1 - 0.6 nM[7][8]Geometric Mean IC90: 2.0 nM[9]0.04 - 2.3 nM[10]N/A (Primarily studied for anti-fibrotic/inflammatory effects)
In Vitro Cytotoxicity No specific CC50 values cited in provided literature. Clinical trials were halted due to severe hepatotoxicity.[6][11]No detectable in vitro cytotoxicity reported in preclinical studies.[9] Tends to inhibit T-cell proliferation at high concentrations (100 µM).[12][13]Minimal toxicity suggested in early clinical data.[14]Favorable tolerability and safety profile demonstrated in clinical trials.[15][16]
hERG Channel Inhibition (IC50) Data not available in provided literature.>10 µM[9]Diminished affinity for hERG compared to earlier prototypes, suggesting lower cardiac risk.[17]Data not available in provided literature.
Clinical Development Status Discontinued (Hepatotoxicity)[3]Approved for HIV treatment[18]Discontinued (Lack of Efficacy)[1]In clinical trials for NASH and liver fibrosis[15][16]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the methods used for toxicity assessment, the following diagrams are provided.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists CCR5 Antagonists cluster_downstream Downstream Events CCR5 CCR5 Receptor Fusion Membrane Fusion CCR5->Fusion 4. Initiates gp120 HIV gp120 gp120->CCR5 3. Binds Co-receptor CD4 CD4 Receptor gp120->CD4 1. Binds CD4->CCR5 2. Conformational Change This compound This compound This compound->CCR5 Block Binding Maraviroc Maraviroc Maraviroc->CCR5 Block Binding Vicriviroc Vicriviroc Vicriviroc->CCR5 Block Binding Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication

Caption: Mechanism of CCR5 antagonists blocking HIV entry.

Cytotoxicity_Assay_Workflow start 1. Cell Seeding (e.g., HepG2, PBMCs) treatment 2. Compound Addition (this compound, etc. at various concentrations) start->treatment incubation 3. Incubation (24-72 hours) treatment->incubation assay 4. Viability Assay Addition (e.g., MTT, Neutral Red, Trypan Blue) incubation->assay measurement 5. Measurement (e.g., Spectrophotometer, Microscope) assay->measurement analysis 6. Data Analysis (Calculate CC50) measurement->analysis end Toxicity Profile analysis->end

Caption: General workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing in vitro toxicity data. Below are representative protocols for key assays used in the evaluation of CCR5 antagonists.

General Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[19]

  • Cell Culture: Human cell lines, such as peripheral blood mononuclear cells (PBMCs) or a liver cell line (e.g., HepG2), are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The CCR5 antagonist (e.g., this compound, Maraviroc) is dissolved and serially diluted to a range of concentrations. The diluted compounds are then added to the wells, and the plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[19][20]

  • Data Acquisition: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a spectrophotometer at approximately 570 nm.

  • Analysis: The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the 50% cytotoxic concentration (CC50) is calculated.

T-Cell Proliferation Assay

This assay assesses the impact of the compound on the ability of T-lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Compound Exposure: PBMCs are incubated with various concentrations of the CCR5 antagonist (e.g., 0.1 to 100 µM for Maraviroc).[12][13]

  • Stimulation: A polyclonal stimulus, such as phytohemagglutinin (PHA), is added to induce T-cell proliferation.

  • Proliferation Measurement: Proliferation is typically measured by one of two methods:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture. Proliferating cells incorporate the thymidine into their DNA. After a set period, cells are harvested, and the amount of incorporated radioactivity is measured.

    • CFSE Staining: Cells are pre-stained with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye's fluorescence intensity is halved. Proliferation is measured by analyzing the fluorescence of the cell population using flow cytometry.[12][13]

  • Analysis: A reduction in proliferation compared to the untreated control indicates a potential antiproliferative or cytotoxic effect.

hERG Inhibition Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia.

  • Method: Automated patch-clamping is commonly used with a cell line stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

  • Procedure: The cells are exposed to increasing concentrations of the test compound.

  • Measurement: The electrical current flowing through the hERG channels is measured before and after the addition of the compound.

  • Analysis: The concentration of the compound that causes a 50% inhibition of the hERG channel current (IC50) is determined. A high IC50 value (e.g., >10 µM for Maraviroc) suggests a lower risk of cardiac side effects.[9]

Conclusion

The in vitro toxicity data for CCR5 antagonists reveals important distinctions that likely influenced their clinical trajectories. Maraviroc, the only approved drug in this class for HIV, demonstrated a clean preclinical profile with no detectable cytotoxicity and low potential for off-target effects like hERG inhibition.[9] In contrast, the development of this compound was terminated due to severe, idiosyncratic hepatotoxicity that emerged in human trials, a risk not clearly predicted by standard preclinical in vitro cytotoxicity models.[6][11] This highlights a limitation of conventional in vitro assays in predicting rare, idiosyncratic toxicities. While Vicriviroc also showed a promising early safety profile, its development was halted for efficacy reasons.[1] Cenicriviroc, with its dual CCR2/CCR5 antagonism and favorable safety data, is being repurposed for inflammatory conditions like NASH, demonstrating the continued therapeutic potential of modulating these chemokine pathways.[16]

References

Structural Basis for Aplaviroc's Interaction with CCR5 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and functional interactions of Aplaviroc and other key CCR5 antagonists with wild-type and mutant forms of the C-C chemokine receptor type 5 (CCR5). The data presented is compiled from various experimental studies and aims to elucidate the nuanced differences in the mechanism of action and resistance profiles of these HIV-1 entry inhibitors.

Comparative Analysis of CCR5 Antagonist Interactions

This compound, Maraviroc, and Vicriviroc are all allosteric non-competitive inhibitors of CCR5. They bind to a hydrophobic pocket within the transmembrane (TM) helices of the receptor, inducing conformational changes that prevent the binding of the HIV-1 envelope glycoprotein gp120.[1] However, the precise nature of these interactions and the resulting conformational states of CCR5 differ for each antagonist. These differences are highlighted by the differential effects of specific CCR5 mutations on their antiviral activity.

Mutations in the N-terminus and extracellular loops (ECLs) of CCR5 have been shown to significantly impact the binding and efficacy of these drugs. Notably, HIV-1 can develop resistance to these antagonists by acquiring the ability to utilize the drug-bound conformation of CCR5 for entry.[2][3] The cross-resistance profiles of these resistant viruses often reveal the subtle distinctions in the drug-receptor interactions. Viruses that become resistant to one antagonist may remain sensitive to others, underscoring the unique conformational changes induced by each compound.[2]

Quantitative Comparison of Antagonist Activity on CCR5 Mutants

The following table summarizes the inhibitory activity of this compound and other CCR5 antagonists against viral strains with specific mutations in the HIV-1 envelope glycoprotein, which in turn affect their interaction with CCR5. The data is presented as the concentration required to inhibit viral replication by 50% (IC50 or EC50) and the maximal plateau of inhibition (MPI). A lower IC50/EC50 value indicates higher potency, while a lower MPI suggests that the virus can still replicate to some extent even at high drug concentrations.

HIV-1 Env MutantDrugIC50 / EC50 (nM)Fold Change in IC50/EC50Maximal Plateau Inhibition (%)Reference
Wild-type (CC1/85) Maraviroc2.5->95[4]
Maraviroc-Resistant (MVCres) Maraviroc>10,000>4000~0[4]
Maraviroc-Resistant (MVCres) This compound1.1->95[4]
Wild-type (RU570) Maraviroc0.8->95[4]
Maraviroc-Resistant (RU570 MVCres) Maraviroc1100137540[4]
Maraviroc-Resistant (RU570 MVCres) This compound0.4->95[4]

Note: Data for Vicriviroc on these specific mutants was not available in the referenced literature.

Experimental Protocols

HIV-1 Entry Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the potency of CCR5 antagonists in preventing HIV-1 entry into host cells.

Principle: The assay utilizes a genetically engineered cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated copies of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 entry and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced is proportional to the level of viral entry.

Detailed Methodology:

  • Cell Preparation: TZM-bl cells are seeded in 96-well culture plates and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of the CCR5 antagonist (e.g., this compound, Maraviroc, Vicriviroc) is prepared in cell culture medium.

  • Incubation: The diluted compounds are added to the cells and pre-incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • Viral Infection: A known amount of an R5-tropic HIV-1 strain (e.g., BaL) is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and luciferase expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to control wells without any inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

experimental_workflow_hiv_entry_assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis plate_cells Seed TZM-bl cells in 96-well plate pre_incubate Pre-incubate cells with antagonists plate_cells->pre_incubate prepare_compounds Prepare serial dilutions of CCR5 antagonists prepare_compounds->pre_incubate add_virus Add R5-tropic HIV-1 pre_incubate->add_virus incubate_48h Incubate for 48h add_virus->incubate_48h lyse_cells Lyse cells and add luciferase substrate incubate_48h->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50

Caption: Workflow for the HIV-1 entry inhibition assay using a luciferase reporter gene.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [³H]Maraviroc) is incubated with a cell membrane preparation containing the receptor of interest. A competing, non-radiolabeled compound (e.g., this compound) is added at increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity can be calculated.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cells overexpressing CCR5 (wild-type or mutant) are prepared by homogenization and centrifugation. Protein concentration is determined.

  • Assay Setup: In a 96-well plate, a fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]Maraviroc) and varying concentrations of the competitor compound.

  • Incubation: The plate is incubated at room temperature for a specific time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Binding Assay cluster_readout Readout & Analysis prep_membranes Prepare cell membranes with CCR5 incubate Incubate membranes, radioligand, and competitor prep_membranes->incubate prep_reagents Prepare radioligand and competitor dilutions prep_reagents->incubate filtrate Rapid filtration to separate bound and free ligand incubate->filtrate wash Wash filters filtrate->wash count Scintillation counting wash->count analyze Calculate Ki from IC50 count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Site-Directed Mutagenesis and Generation of Stable Cell Lines

To study the effect of specific amino acid changes in CCR5, site-directed mutagenesis is performed, followed by the generation of stable cell lines expressing the mutant receptor.

Principle: Site-directed mutagenesis introduces specific nucleotide changes into the CCR5 gene, resulting in a desired amino acid substitution. The mutated gene is then cloned into an expression vector, which is transfected into a host cell line. Cells that have stably integrated the mutant gene into their genome are selected and expanded.

Detailed Methodology:

  • Mutagenesis: A plasmid containing the wild-type CCR5 cDNA is used as a template. PCR is performed using primers that contain the desired mutation.

  • Template Removal: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated CCR5 gene is verified by DNA sequencing.

  • Transfection: The verified plasmid containing the mutant CCR5 gene is transfected into a suitable mammalian cell line (e.g., CHO, HEK293T) using a transfection reagent. A selectable marker (e.g., neomycin resistance gene) is often co-transfected.

  • Selection: The transfected cells are cultured in a medium containing a selection agent (e.g., G418). Only cells that have successfully integrated the plasmid will survive.

  • Clonal Isolation and Expansion: Single colonies of resistant cells are isolated and expanded to generate a homogenous cell line stably expressing the mutant CCR5.

logical_relationship_mutagenesis cluster_mutagenesis Site-Directed Mutagenesis cluster_cell_line Stable Cell Line Generation wt_plasmid Wild-type CCR5 Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion of Parental Template pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence mut_plasmid Verified Mutant Plasmid sequence->mut_plasmid transfect Transfection into Mammalian Cells mut_plasmid->transfect select Selection with Antibiotic transfect->select isolate Clonal Isolation and Expansion select->isolate stable_line Stable Mutant CCR5 Cell Line isolate->stable_line

Caption: Logical flow for creating stable cell lines expressing mutant CCR5.

Structural Basis of Differential Interactions

The differential effects of CCR5 mutations on the activity of this compound, Maraviroc, and Vicriviroc stem from their distinct binding modes within the same hydrophobic pocket of the receptor. Although they share some key interactions, for example with Glu283 in TM7, other interactions with residues in different TM helices and ECLs vary.[2]

This leads to each antagonist stabilizing a unique conformation of CCR5. Consequently, a mutation that disrupts a critical contact point for one drug may have a lesser effect on another that relies on a different set of interactions. For instance, HIV-1 variants that develop resistance to Maraviroc by adapting to recognize the Maraviroc-bound CCR5 conformation may remain susceptible to this compound because this compound induces a different receptor conformation that the resistant virus cannot efficiently use for entry.[2] This highlights the importance of understanding the precise structural basis of these interactions for the development of new CCR5 antagonists that can overcome existing resistance mechanisms.

signaling_pathway_antagonism cluster_antagonists CCR5 Antagonists cluster_receptor CCR5 Receptor cluster_hiv HIV-1 Entry This compound This compound CCR5 CCR5 This compound->CCR5 binds Maraviroc Maraviroc Maraviroc->CCR5 binds Vicriviroc Vicriviroc Vicriviroc->CCR5 binds CCR5_A CCR5-Aplaviroc Conformation CCR5->CCR5_A induces CCR5_M CCR5-Maraviroc Conformation CCR5->CCR5_M induces CCR5_V CCR5-Vicriviroc Conformation CCR5->CCR5_V induces HIV_entry HIV-1 Entry CCR5->HIV_entry No_HIV_entry HIV-1 Entry Blocked CCR5_A->No_HIV_entry CCR5_M->No_HIV_entry CCR5_V->No_HIV_entry gp120 gp120 gp120->CCR5 binds gp120->CCR5_A cannot bind gp120->CCR5_M cannot bind gp120->CCR5_V cannot bind

Caption: Allosteric antagonism of CCR5 by different inhibitors leading to distinct receptor conformations.

References

Safety Operating Guide

Navigating the Safe Disposal of Aplaviroc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Aplaviroc Disposal

Given the historical context of this compound's development and the reasons for its discontinuation, it should be handled as a potentially hazardous chemical. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. The following procedures are based on established guidelines for the disposal of investigational and hazardous drugs.[3][4]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles, when handling this compound.[4]

  • Conduct all manipulations of the compound, including preparation for disposal, within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other laboratory waste streams.[4]

  • All materials that have come into direct contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be segregated as hazardous chemical waste.

  • Solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

3. Decontamination of Work Surfaces:

  • Following any handling of this compound, thoroughly decontaminate all work surfaces. The specific deactivating agent will depend on institutional protocols, but a common approach involves a sequence of cleaning with a suitable solvent followed by a detergent solution.

4. Final Disposal Procedure:

  • All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[3][5]

  • Do not dispose of this compound down the drain or in the regular trash.[5][6]

  • Ensure that all waste containers are properly labeled with the contents ("this compound Waste"), the associated hazards, and the date of accumulation.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not published, the following table summarizes key chemical and physical properties relevant to its handling and potential environmental impact.

PropertyValueSource
Molar Mass 577.722 g·mol−1[1]
CAS Number 461443-59-4[1]
Solubility DMSO: 500 mg/mL (814.11 mM; with ultrasonic)[7]

Experimental Protocols

As this compound's development was terminated, there are no publicly available, standardized experimental protocols for its disposal or inactivation. The recommended procedure is to adhere to the general guidelines for hazardous pharmaceutical waste disposal as outlined above and to consult with your institution's EHS department for specific protocols.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Aplaviroc_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Unused compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste Liquid contain_solid 3a. Place in Labeled Hazardous Waste Container (Solid) solid_waste->contain_solid contain_liquid 3b. Place in Labeled Hazardous Waste Container (Liquid) liquid_waste->contain_liquid decontaminate 4. Decontaminate Work Surfaces contain_solid->decontaminate contain_liquid->decontaminate contact_ehs 5. Contact Institutional EHS for Pickup decontaminate->contact_ehs end End: Waste Transferred for Incineration/Final Disposal contact_ehs->end

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Aplaviroc

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aplaviroc is an investigational antiretroviral drug whose development was discontinued due to concerns of liver toxicity.[1][2] This document provides guidance on personal protective equipment (PPE) and handling procedures based on general best practices for potent pharmaceutical compounds. Researchers and scientists must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this substance.

Immediate Safety and Hazard Information

This compound is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3] The primary health concern identified during clinical trials was hepatotoxicity (liver toxicity).[1][2] Therefore, measures to prevent systemic exposure are critical.

Potential Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general requirements for handling hazardous chemicals and potent pharmaceutical compounds.[4][5][6]

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves is recommended.[6]To prevent skin contact. The outer glove should be removed and disposed of as hazardous waste upon leaving the immediate work area.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[4]To protect eyes from splashes and aerosols.
Lab Coat A disposable or dedicated lab coat, preferably with a solid front and tight-fitting cuffs.To protect clothing and skin from contamination. Should be laundered separately or disposed of as hazardous waste.
Respiratory Protection An N95 respirator or higher may be necessary when handling powders or if there is a risk of aerosol generation.[5]To prevent inhalation of the compound. A risk assessment should determine the specific type of respiratory protection required.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to use in a research setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Access to the storage area should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of this compound, especially of the powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not disposable, equipment must be decontaminated after use.

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid generating dust.

3. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If trained and equipped, follow your institution's spill cleanup procedures for potent compounds.

  • For a small spill, gently cover the spill with an absorbent material, then wet it to prevent dust generation before carefully scooping it into a labeled hazardous waste container.

  • For a large spill, or if you are not equipped to handle it, contact your institution's EHS department immediately.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous waste in accordance with institutional and regulatory guidelines.[7]

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats), absorbent materials from spill cleanups, and any other solid materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any this compound solutions down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.[6]

2. Waste Disposal Procedure:

  • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Maintain a record of all disposed of this compound waste.

Experimental Workflow and Safety Precautions

The following diagram illustrates the general workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.

Aplaviroc_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Obtain this compound from Secure Storage ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) start->ppe Safety First hood Work in a Certified Chemical Fume Hood ppe->hood weigh Weigh this compound hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated PPE in Hazardous Waste decontaminate->dispose_ppe dispose_liquid Dispose of Liquid Waste in Hazardous Waste Container dispose_ppe->dispose_liquid dispose_solid Dispose of Solid Waste in Hazardous Waste Container dispose_liquid->dispose_solid remove_ppe Remove Remaining PPE dispose_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end Return Unused this compound to Secure Storage wash->end

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplaviroc
Reactant of Route 2
Aplaviroc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.